2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-5-6-7(9-10)3-2-4-8(6)11/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDIIRXPSEINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647717 | |
| Record name | 2-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027617-67-9 | |
| Record name | 2-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Executive Summary: The Indazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with the indazole core standing out as a "privileged scaffold."[1][2] Its unique structural and electronic properties have enabled the development of numerous therapeutic agents, from the antiemetic Granisetron to the potent kinase inhibitor Axitinib.[1] Within this important class of molecules, functionalized and partially saturated derivatives serve as critical building blocks for creating complex molecular architectures.
This technical guide focuses on This compound (CAS 1027617-67-9), a versatile synthetic intermediate. Its structure combines the indazole nucleus with a reactive cyclohexenone moiety, offering multiple sites for chemical modification. This document provides an in-depth analysis of its core chemical properties, established synthetic protocols, and key reactivity patterns. The insights are tailored for researchers, chemists, and drug development professionals aiming to leverage this molecule in their discovery programs.
Core Physicochemical and Structural Properties
The utility of a synthetic building block begins with a fundamental understanding of its physical and chemical characteristics. These properties dictate handling, reaction conditions, and analytical characterization.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one | [3] |
| CAS Number | 1027617-67-9 | [3] |
| Molecular Formula | C₈H₁₀N₂O | [3] |
| Molecular Weight | 150.18 g/mol | [3] |
| PubChem CID | 24853638 | [3] |
Structural Analysis
The molecule's structure features a bicyclic system where a pyrazole ring is fused to a cyclohexenone ring. The methyl group is regioselectively placed on the N-2 position of the pyrazole ring, a crucial feature that influences the molecule's electronic properties and steric profile. The presence of the α,β-unsaturated ketone (enone) system is the primary driver of its chemical reactivity.
Caption: Molecular structure of the title compound.
Synthesis and Mechanistic Considerations
The synthesis of N-substituted indazoles often presents a challenge in controlling regioselectivity (N-1 vs. N-2 substitution). For this compound, the most effective strategies involve the condensation of a suitable 1,3-dicarbonyl precursor with methylhydrazine.
Principle of Synthesis: Regioselective Cyclocondensation
The formation of the 2-methyl isomer is favored in the cyclization reaction of a 1,3-cyclohexanedione derivative with methylhydrazine.[4] This process follows a well-established pathway: initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization via attack of the second nitrogen onto the remaining carbonyl, and subsequent dehydration to yield the stable indazole ring system. The predominance of the N-2 isomer in this reaction is a key synthetic advantage, avoiding complex and costly separation of regioisomers.[4]
Visualization of Synthetic Workflow
The following workflow outlines a common and efficient route to the target compound.
Caption: Generalized synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles.
-
Reaction Setup: To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Rationale: The use of a slight excess of methylhydrazine ensures complete consumption of the starting dione. Ethanol is a common solvent that facilitates the dissolution of both reactants and the product.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Rationale: Heating provides the necessary activation energy for the dehydration step, driving the reaction to completion.
-
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Rationale: Purification is essential to remove any unreacted starting materials and potential side products, ensuring high purity of the final compound for subsequent applications.
-
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in its predictable and versatile reactivity, primarily centered around the enone system and the adjacent C-5 methylene protons.
Key Reactive Sites
The molecule offers three primary sites for chemical modification:
-
The Carbonyl Group (C-4): Susceptible to nucleophilic attack.
-
The β-Carbon of the Enone (C-3a): Can undergo conjugate addition.
-
The α-Methylene Group (C-5): Protons are acidic and can be removed to form an enolate, enabling a wide range of C-C bond-forming reactions.
Application in Advanced Synthesis: A Case Study
This indazolone core is a key intermediate in the synthesis of complex heterocyclic systems. For example, it has been utilized in the synthesis of potent inhibitors of Dual Leucine Zipper Kinase (DLK), a target for neurodegenerative diseases.[4] The synthesis involves an addition reaction at the C-5 position, followed by an acid-catalyzed dehydration to build a more complex, fused ring system.[4] This highlights its role as a scaffold upon which further molecular complexity can be built.
Visualization of Reactivity and Derivatization Potential
References
Spectroscopic Characterization of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one (CAS No. 1027617-67-9). In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally related compounds to predict the key features in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel heterocyclic compounds, particularly those within the indazole family, which are of significant interest in medicinal chemistry and drug discovery. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided, ensuring a self-validating framework for analytical workflows.
Molecular Structure and Overview
This compound is a heterocyclic compound featuring a bicyclic system composed of a pyrazole ring fused to a cyclohexenone moiety. The presence of a chiral center at the C3a position (if substitution were present) and various functional groups, including an α,β-unsaturated ketone, a tertiary amine within the pyrazole ring, and aliphatic methylene groups, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity.
Figure 1: Molecular Structure of this compound with atom numbering.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are outlined below.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H3 | ~7.2 - 7.5 | Singlet (s) | - | Vinylic proton of the pyrazole ring, deshielded by the adjacent nitrogen atoms. |
| N-CH₃ | ~3.8 - 4.0 | Singlet (s) | - | Methyl protons attached to a nitrogen atom. |
| H5 | ~2.6 - 2.8 | Triplet (t) | ~6-7 | Methylene protons α to the carbonyl group. |
| H7 | ~2.4 - 2.6 | Triplet (t) | ~6-7 | Methylene protons adjacent to the pyrazole ring. |
| H6 | ~2.0 - 2.2 | Quintet (p) | ~6-7 | Methylene protons coupled to both H5 and H7. |
Expertise & Experience: The chemical shift of the pyrazole proton (H3) is anticipated to be in the aromatic region due to the nature of the heterocyclic ring. The N-methyl group's chemical shift is a characteristic feature. The aliphatic protons of the cyclohexenone ring are expected to show typical triplet and quintet splitting patterns due to vicinal coupling. The protons at C5 are deshielded by the adjacent carbonyl group.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 (C=O) | ~195 - 200 | Carbonyl carbon of an α,β-unsaturated ketone. |
| C3 | ~140 - 145 | Vinylic carbon of the pyrazole ring. |
| C7a | ~135 - 140 | Quaternary carbon at the ring junction, part of the C=N bond. |
| C3a | ~115 - 120 | Quaternary carbon at the ring junction. |
| N-CH₃ | ~40 - 45 | Methyl carbon attached to a nitrogen. |
| C5 | ~35 - 40 | Methylene carbon α to the carbonyl. |
| C7 | ~25 - 30 | Aliphatic methylene carbon. |
| C6 | ~20 - 25 | Aliphatic methylene carbon. |
Expertise & Experience: The carbonyl carbon (C4) is expected to be the most downfield signal. The chemical shifts for the pyrazole ring carbons (C3, C7a, C3a) are estimated based on data from substituted indazoles. The aliphatic carbons (C5, C6, C7) will appear in the upfield region, with their specific shifts influenced by their proximity to the carbonyl group and the pyrazole ring.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is particularly useful for identifying the key functional groups in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| ~2950 - 2850 | Medium | C-H stretch | Aliphatic C-H bonds in the methyl and methylene groups. |
| ~1660 - 1685 | Strong | C=O stretch | Carbonyl of an α,β-unsaturated ketone. Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[1][2] |
| ~1600 - 1620 | Medium | C=N stretch | Imine-like bond within the pyrazole ring. |
| ~1500 - 1550 | Medium | C=C stretch | Alkene bond of the pyrazole ring. |
Expertise & Experience: The most prominent peak is expected to be the strong C=O stretch of the conjugated ketone. Its position below 1700 cm⁻¹ is a key indicator of the α,β-unsaturation. The C-H stretching vibrations confirm the presence of the aliphatic portions of the molecule.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₈H₁₀N₂O), the expected molecular weight is approximately 150.18 g/mol .
Table 4: Predicted Key MS Fragments
| m/z | Proposed Fragment | Rationale |
| 150 | [M]⁺ | Molecular ion peak. |
| 122 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the ketone, a common fragmentation for cyclic ketones.[3] |
| 107 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical from the N-methyl group. |
| 94 | [C₅H₄N₂CH₃]⁺ | Fragmentation involving the cleavage of the cyclohexenone ring. |
Expertise & Experience: The molecular ion peak should be clearly visible. The fragmentation of cyclic ketones often involves the loss of CO.[3] Further fragmentation would likely involve the more labile parts of the molecule, such as the N-methyl group and the aliphatic ring.
Figure 2: A simplified predicted fragmentation pathway in Mass Spectrometry.
Experimental Protocols
To obtain reliable spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the TMS signal.
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Figure 3: Workflow for NMR data acquisition and analysis.
IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry
-
Sample Introduction:
-
For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or methanol) and inject it into the GC.
-
Alternatively, direct infusion using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
-
Data Acquisition:
-
Use an Electron Ionization (EI) source for GC-MS to induce fragmentation and obtain a characteristic fragmentation pattern.
-
For ESI or APCI, positive ion mode is likely to be effective, protonating the molecule to give the [M+H]⁺ ion.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (or the [M+H]⁺ peak).
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can help confirm the structure.
-
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. While experimental verification is essential, the information presented here, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for the identification and characterization of this and related heterocyclic compounds. The provided experimental protocols outline a clear path for researchers to obtain high-quality data, ensuring the integrity and reliability of their findings in the pursuit of novel chemical entities.
References
Foreword: The Imperative of Structural Integrity in Modern Chemistry
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
The unequivocal determination of a molecule's structure is the bedrock upon which all further chemical and biological investigation is built. In the realm of drug development, where molecular interactions govern therapeutic efficacy and toxicological profiles, structural ambiguity is not an option. This guide presents a comprehensive, field-proven methodology for the structural elucidation of this compound, a member of the indazole class of N-heterocycles. Indazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] The elucidation process for this specific molecule serves as a robust case study, illustrating the synergistic power of modern spectroscopic techniques in navigating the complexities of N-heterocyclic ketones.[4] Our approach is grounded in the principle of self-validation, where data from orthogonal analytical methods are integrated to build an unassailable structural hypothesis.
Part 1: Foundational Characterization - Molecular Formula and Functional Groups
Before delving into the intricate details of atomic connectivity, a foundational analysis is essential to establish the molecular formula and identify the key functional groups. This initial phase provides the fundamental constraints for the subsequent, more detailed structural assembly.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition
The first step is to ascertain the precise molecular formula. HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its elemental composition.
Core Principle: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules that have the same nominal mass but different atomic constituents. For our target compound, this compound, the expected molecular formula is C₈H₁₀N₂O.[5]
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol or acetonitrile. This is further diluted to approximately 1-10 µg/mL.
-
Infusion: The sample is infused into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: A high voltage is applied to the ESI needle, generating a fine mist of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, primarily the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are accelerated into the TOF mass analyzer, which separates them based on their mass-to-charge ratio.
-
Data Analysis: The measured m/z of the [M+H]⁺ ion is compared against the theoretical mass calculated for the proposed formula, C₈H₁₁N₂O⁺. A mass accuracy of <5 ppm provides high confidence in the formula assignment.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₀N₂O |
| Theoretical Mass [M] | 150.0793 Da |
| Theoretical Mass [M+H]⁺ | 151.0871 Da |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and non-destructive method for identifying the functional groups present in the molecule.
Core Principle: Different types of bonds (e.g., C=O, C-H, N-H, C=N) absorb infrared radiation at characteristic frequencies, creating a unique spectral fingerprint.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded.
Expected Spectral Features and Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Implication |
| ~1680 cm⁻¹ (Strong) | C=O Stretch | Confirms the presence of a ketone. The frequency suggests conjugation, consistent with an α,β-unsaturated ketone system within the ring.[6][7] |
| ~2950-2850 cm⁻¹ | Aliphatic C-H Stretch | Indicates the presence of the CH₂ and CH₃ groups. |
| ~1610 cm⁻¹ & ~1500 cm⁻¹ | C=N / C=C Stretch | Characteristic of the indazole ring system.[2] |
The presence of a strong carbonyl (C=O) absorption is the most critical piece of information derived from the IR spectrum, confirming the "-one" designation in the compound's name.
Part 2: The Core Analysis - Unraveling Connectivity with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the carbon-hydrogen framework of the molecule. We will use a suite of 1D and 2D NMR experiments to piece the structure together atom by atom.[8]
Experimental Protocol (General NMR):
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H and ¹³C NMR: The Atomic Census
One-dimensional NMR provides an inventory of the unique proton and carbon environments within the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3 | Singlet | 1H | H3 | Aromatic-like proton on the pyrazole ring, deshielded by adjacent nitrogen atoms. |
| ~3.8 | Singlet | 3H | N-CH₃ | Methyl group directly attached to a nitrogen atom. |
| ~2.8 | Triplet | 2H | H5 | Methylene (CH₂) protons α to the carbonyl group, deshielded. |
| ~2.4 | Triplet | 2H | H7 | Methylene (CH₂) protons adjacent to the indazole ring fusion. |
| ~2.1 | Pentet | 2H | H6 | Methylene (CH₂) protons coupled to both H5 and H7. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃) with DEPT-135 Analysis:
| Chemical Shift (δ ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~195 | Absent | C4 (C=O) | Ketone carbonyl carbon, highly deshielded.[7][9] |
| ~155 | Absent | C7a | Quaternary carbon at the ring junction. |
| ~135 | Positive (CH) | C3 | Protonated carbon of the pyrazole ring. |
| ~125 | Absent | C3a | Quaternary carbon at the ring junction. |
| ~39 | Positive (CH₃) | N-CH₃ | Methyl carbon attached to nitrogen. |
| ~37 | Negative (CH₂) | C5 | Methylene carbon α to the carbonyl. |
| ~25 | Negative (CH₂) | C7 | Methylene carbon. |
| ~22 | Negative (CH₂) | C6 | Methylene carbon. |
2D NMR: Building the Molecular Framework
Two-dimensional NMR experiments reveal the connectivity between the atoms identified in the 1D spectra.
Structure Elucidation Workflow using 2D NMR
Caption: Logical workflow for assembling the molecular structure using 2D NMR data.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.
-
Key Insight: A clear correlation path will be observed connecting the protons at δ ~2.8 (H5) to δ ~2.1 (H6), and from δ ~2.1 (H6) to δ ~2.4 (H7). This unequivocally establishes the -CH₂(5)-CH₂(6)-CH₂(7)- spin system of the six-membered ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to.
-
Key Insight: This experiment allows for the definitive assignment of every protonated carbon in the ¹³C spectrum. For example, the proton signal at δ ~2.8 will show a cross-peak to the carbon signal at δ ~37, confirming this carbon as C5.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds apart, allowing us to connect all the pieces of the puzzle.
-
Crucial HMBC Correlations for Final Assembly:
-
H5 (δ ~2.8) → C4 (δ ~195) & C7 (δ ~25): This correlation connects the aliphatic chain to the carbonyl group, confirming the ketone's position at C4.
-
H7 (δ ~2.4) → C7a (δ ~155): This links the six-membered ring to the indazole core at one of the fusion carbons.
-
H3 (δ ~7.3) → C3a (δ ~125) & C7a (δ ~155): These correlations lock in the position of the pyrazole ring relative to the fused ring system.
-
N-CH₃ (δ ~3.8) → C3 (δ ~135) & C3a (δ ~125): This definitively places the methyl group on the N2 position of the indazole ring, a critical isomeric assignment.
-
-
Part 3: Final Validation and Conclusion
By integrating the data from all spectroscopic methods, we arrive at a single, self-consistent structure. The HRMS provides the exact molecular formula. The FTIR confirms the presence of the key ketone functional group. The comprehensive 1D and 2D NMR analysis then allows for the complete and unambiguous assignment of every atom and bond in the molecule, confirming the identity as this compound. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agdbmmjal.ac.in [agdbmmjal.ac.in]
- 5. americanelements.com [americanelements.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental properties, delve into the mechanistic details of its regioselective synthesis, discuss its role as a strategic building block in the creation of complex therapeutic agents, and outline key analytical and safety protocols. This document is intended to serve as a comprehensive resource for scientists leveraging this versatile intermediate in their research endeavors.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of reproducible science. This compound is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a cyclohexanone moiety. The N-methylation at the 2-position is a critical structural feature that dictates its reactivity and synthetic utility.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1027617-67-9[1][2][3] |
| IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one[3] |
| Synonyms | 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one, 2,5,6,7-TETRAHYDRO-2-METHYL-4H-INDAZOL-4-ONE[3][4] |
| MDL Number | MFCD11847436[1][3] |
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [1][3] |
| Molecular Weight | 150.18 g/mol | [1][3] |
| Appearance | Powder (typical) | [3] |
| Storage Temperature | Room Temperature | [3] |
Regioselective Synthesis: A Mechanistic Perspective
The synthesis of N-alkylated indazoles often presents a regioselectivity challenge, yielding mixtures of N-1 and N-2 isomers. However, for this compound, a well-established de novo synthesis strategy provides excellent regiocontrol, favoring the desired N-2 isomer. This control is critical as the biological activity of subsequent derivatives is highly dependent on the correct isomer.
The primary and most effective route involves the condensation of a suitable cyclohexanedione precursor with methylhydrazine.
References
Discovery and history of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
An In-depth Technical Guide to 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: Unveiling a Scaffold of Latent Potential
In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for the design of ligands that can interact with a wide array of biological targets. While the aromatic indazole core has been extensively explored, its partially saturated analogs, such as the 4,5,6,7-tetrahydroindazoles, represent a promising, yet less-explored, frontier in drug discovery. These scaffolds, by introducing three-dimensional character, can offer improved physicochemical properties and novel structure-activity relationships.
This technical guide focuses on a specific, yet foundational, member of this class: This compound . While specific, in-depth research on this particular molecule is nascent, its structural simplicity and synthetic accessibility make it a cornerstone for the development of more complex derivatives. This document will provide a comprehensive overview of its synthesis, based on established chemical principles, and explore its potential biological significance by drawing parallels with closely related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of the tetrahydroindazole scaffold.
Synthetic Pathways: From Simple Precursors to a Privileged Core
The construction of the 4,5,6,7-tetrahydro-2H-indazol-4(5H)-one core is most efficiently achieved through a classical cyclocondensation reaction. This approach, reminiscent of a Paal-Knorr synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] In the case of this compound, the logical precursors are 1,3-cyclohexanedione and methylhydrazine.
The reaction proceeds via initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on a carbonyl group of 1,3-cyclohexanedione, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable, fused pyrazole ring system. The regioselectivity of the N-methylation is a key consideration; the use of methylhydrazine directly results in the formation of a mixture of N1 and N2-methylated isomers. However, the 2-methyl isomer is often the thermodynamically favored product in many solvent systems.
Proposed Synthetic Workflow
The following protocol outlines a robust and reproducible method for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via cyclocondensation.
Materials:
-
1,3-Cyclohexanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-cyclohexanedione and anhydrous ethanol. Stir until the solid is fully dissolved.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add methylhydrazine dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to afford this compound.
Self-Validation: The success of the synthesis can be validated at each step. The consumption of starting materials can be monitored by TLC. The final product's identity and purity should be confirmed by spectroscopic methods as outlined in the following section.
Physicochemical and Spectroscopic Profile
The structural and electronic properties of this compound dictate its behavior in biological systems and its characterization profile.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [4] |
| Molecular Weight | 150.18 g/mol | [4] |
| CAS Number | 1027617-67-9 | [4] |
| IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one | [4] |
| Predicted LogP | 0.8-1.2 | N/A |
| Predicted pKa | ~4.5 (protonated) | N/A |
Note: Predicted values are based on computational models and should be experimentally verified.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 3.6-3.8 ppm), three methylene groups in the cyclohexanone ring (multiplets in the range of 2.0-3.0 ppm), and a vinyl proton on the pyrazole ring (a singlet around 7.0-7.5 ppm).
-
¹³C NMR: The carbon NMR should reveal signals for the methyl carbon (around 35-40 ppm), the three aliphatic methylene carbons (20-40 ppm), the carbonyl carbon (190-200 ppm), and the carbons of the pyrazole ring (in the aromatic/vinylic region, 110-150 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ketone (around 1650-1680 cm⁻¹), C=N and C=C stretching of the indazole ring (1500-1600 cm⁻¹), and C-H stretching of the methyl and methylene groups (2850-3000 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound.
Biological Significance and Therapeutic Potential: An Extrapolative View
While direct biological studies on this compound are limited in the public domain, the broader class of tetrahydroindazole derivatives has demonstrated a wide range of pharmacological activities.[5] This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.
Caption: Potential therapeutic applications of the tetrahydroindazole scaffold.
Review of Activities in Structurally Related Compounds
| Biological Activity | Key Findings for Related Tetrahydroindazoles | References |
| Anti-inflammatory & Analgesic | Derivatives have shown significant reduction in paw edema in animal models, indicating potent anti-inflammatory effects. | [5] |
| Antimicrobial | Various substituted tetrahydroindazoles have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Some have been investigated as DNA gyrase inhibitors. | [1][6] |
| Anticancer | Triazole-containing tetrahydroindazolones have been synthesized and evaluated for their cytotoxic and cytostatic activities against various human cancer cell lines, with some compounds showing promising results. | [7] |
| Antiprotozoal | Indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. | [8] |
The presence of the N-methyl group in the target compound is significant, as N-alkylation of the indazole core is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[1] The ketone at the 4-position also provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). For instance, reductive amination could introduce diverse side chains, potentially leading to compounds with improved biological profiles.
Future Directions and Conclusion
This compound represents a synthetically accessible and versatile chemical scaffold. While its own biological profile remains to be fully elucidated, the extensive research on related tetrahydroindazoles strongly suggests its potential as a foundational element in drug discovery programs.
Future research should focus on:
-
Definitive Synthesis and Characterization: A thorough experimental validation of the proposed synthetic route and complete spectroscopic characterization of the compound.
-
Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, microbial enzymes, and inflammatory mediators.
-
Library Synthesis: Utilizing the ketone functionality to generate a library of derivatives for comprehensive SAR studies.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalcra.com [journalcra.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Characteristics of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical characteristics of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one (CAS No: 1027617-67-9), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a notable absence of experimentally determined data in peer-reviewed literature and chemical databases, this guide synthesizes theoretical predictions and comparative data from structurally analogous compounds to offer a robust profile. It is designed to equip researchers with the foundational knowledge required for the synthesis, handling, and formulation of this molecule, while also providing detailed methodologies for its empirical characterization.
Introduction and Molecular Identity
This compound is a bicyclic heterocyclic compound featuring an indazole core fused to a cyclohexanone ring. The presence of both a pyrazole and a ketone functional group within a compact framework makes it a versatile scaffold for the synthesis of novel therapeutic agents. Understanding its physical properties is paramount for its effective utilization in drug discovery pipelines, influencing aspects from reaction kinetics during synthesis to bioavailability and stability in formulations.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one | --INVALID-LINK-- |
| CAS Number | 1027617-67-9 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 150.18 g/mol | --INVALID-LINK-- |
| PubChem CID | 24853638 | --INVALID-LINK-- |
Predicted Physicochemical Properties
In the absence of experimental data, computational models provide valuable estimations of a compound's physical properties. These predictions are based on its chemical structure and are instrumental for initial experimental design.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes and Significance in Drug Development |
| Melting Point | Not available | Influences purification methods (e.g., crystallization) and formulation strategies (e.g., solid dosage forms). |
| Boiling Point | Not available | Relevant for purification by distillation, although likely high given the molecular weight and polarity. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and sparingly soluble in non-polar solvents and water. | Critical for selecting appropriate solvents for synthesis, purification, and biological assays. Poor aqueous solubility can impact bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | Not available | A key indicator of a drug's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. |
Expert Insight: The presence of a ketone and a pyrazole ring suggests that this compound will exhibit moderate polarity. The N-methylation may slightly decrease its melting point and increase its solubility in less polar organic solvents compared to its N-H counterpart.
Spectroscopic Profile: A Theoretical Framework
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. While experimental spectra for this compound are not publicly available, we can predict the key features based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
-
Aliphatic Protons: The protons on the saturated cyclohexanone ring (at positions 5, 6, and 7) are expected to appear as multiplets in the upfield region, likely between δ 1.5 and 3.0 ppm.
-
N-Methyl Protons: The methyl group attached to the nitrogen of the pyrazole ring will likely appear as a sharp singlet, anticipated in the region of δ 3.5-4.0 ppm.
-
Pyrazole Proton: The proton on the pyrazole ring (at position 3) is expected to be a singlet in the aromatic region, likely downfield around δ 7.0-7.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: The ketone carbonyl carbon (C4) will be the most downfield signal, expected in the range of δ 190-200 ppm.
-
Pyrazole Carbons: The carbons of the pyrazole ring will appear in the aromatic region, typically between δ 110 and 150 ppm.
-
Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexanone ring will be found in the upfield region, generally between δ 20 and 50 ppm.
-
N-Methyl Carbon: The carbon of the N-methyl group will also be in the upfield region, likely around δ 30-40 ppm.
Infrared (IR) Spectroscopy
Predicted Key IR Absorptions:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the region of 1680-1720 cm⁻¹.
-
C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the pyrazole ring may appear around 1500-1600 cm⁻¹.
-
C-H Stretch (sp³): Absorptions corresponding to the C-H bonds of the aliphatic ring and the methyl group are expected just below 3000 cm⁻¹.
-
C-H Stretch (sp²): The C-H stretch of the pyrazole ring proton will likely be observed just above 3000 cm⁻¹.
Experimental Determination of Physical Characteristics: Methodologies
For researchers synthesizing or working with this compound, the following standard protocols are recommended for the empirical determination of its physical properties.
Melting Point Determination
Methodology:
-
A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Trustworthiness: A sharp melting point range (typically less than 2 °C) is indicative of a pure compound.
Solubility Assessment
Methodology:
-
To a series of vials, add a small, accurately weighed amount of the compound (e.g., 1 mg).
-
To each vial, add a measured volume (e.g., 100 µL) of a different solvent (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane).
-
Vortex each vial for 30 seconds.
-
Visually inspect for dissolution.
-
If the compound dissolves, add another measured volume of the compound to determine the approximate saturation point.
-
If it does not dissolve, the solvent can be gently warmed to assess temperature effects on solubility.
Spectroscopic Characterization Workflow
Caption: A typical workflow for the spectroscopic characterization of a newly synthesized compound.
Significance in Drug Development and Conclusion
The physical characteristics of this compound are foundational to its journey from a laboratory curiosity to a potential therapeutic agent. Properties such as solubility directly influence its formulation and bioavailability, while its spectroscopic fingerprint is essential for quality control and regulatory compliance.
While this guide has provided a comprehensive theoretical framework for the physical properties of this compound, it underscores the critical need for experimental validation. Researchers are strongly encouraged to perform the characterization experiments outlined herein to establish a definitive and reliable profile for this compound. This foundational data will be invaluable for advancing the exploration of its therapeutic potential.
A Hypothesis-Driven Guide to Elucidating the Mechanism of Action for 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Executive Summary
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one represents a novel chemical entity with a paucity of public-domain data regarding its biological activity. However, its core structure, the indazole scaffold, is a privileged pharmacophore found in numerous clinically approved and investigational kinase inhibitors.[1][2] This guide puts forth the central hypothesis that this compound is a modulator of protein kinase activity. We provide a structured, multi-phase experimental blueprint for drug development professionals to rigorously test this hypothesis. The narrative explains the causal logic behind each experimental phase, from initial target discovery to functional validation, establishing a self-validating workflow compliant with the principles of modern drug discovery.[3][4]
Introduction: The Rationale for a Hypothesis-Driven Approach
The compound this compound is a synthetic molecule whose potential as a therapeutic agent remains uncharacterized. Its defining feature is the indazole bicyclic ring system, a structure renowned for its versatility in medicinal chemistry.[5][6] Indazole derivatives have been successfully developed as inhibitors of a wide array of protein kinases, including VEGFR, Aurora kinases, and Janus kinases (JAKs), leading to approved anticancer drugs like axitinib and pazopanib.[1][2][7]
This structural precedent forms the bedrock of our central hypothesis: This compound functions as a protein kinase inhibitor.
Given the absence of direct biological data, this whitepaper will not present a known mechanism. Instead, it serves as an in-depth technical guide for a research team tasked with its discovery and validation. We will propose a plausible kinase family as a starting point for investigation—the Janus Kinase (JAK) family—based on the documented success of other indazole-based compounds in targeting this pathway.[8][9] The following sections outline a logical, phased experimental strategy designed to identify the molecular target(s), validate target engagement in a cellular context, and elucidate the downstream functional consequences.
Part 1: The Hypothesis - Targeting the Janus Kinase (JAK) Family
The JAK family of tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling.[10][11] They transduce extracellular signals into the cell, primarily through the Signal Transducer and Activator of Transcription (STAT) pathway.[12][13] Dysregulation of the JAK-STAT pathway is a hallmark of numerous inflammatory diseases and cancers, making it a highly validated therapeutic target.[14]
Why JAKs? The indazole scaffold has proven effective in generating potent JAK inhibitors.[8][9] Its heterocyclic structure is well-suited to form key hydrogen bond interactions within the ATP-binding pocket of the kinase domain. We hypothesize that this compound engages with one or more JAK family members, disrupting their ability to phosphorylate STAT proteins and thereby attenuating downstream signaling.
Caption: Hypothesized mechanism: inhibition of JAK kinase activity.
Part 2: A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation
This section details a three-phase experimental plan. Each phase builds upon the last, providing a robust and self-validating pathway to confirming the MoA.
Caption: A three-phase workflow for MoA discovery and validation.
Phase I: Target Identification and Direct Binding Validation
Objective: To identify the primary protein kinase target(s) of the compound and validate direct physical binding in a cellular environment.
1. Broad Kinase Profiling (KinomeScan™)
-
Causality: Before focusing on a specific kinase family, an unbiased screen is essential to reveal the compound's selectivity profile across the human kinome. This prevents confirmation bias and may uncover unexpected targets.
-
Methodology: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The results are reported as percent of control, where a lower percentage indicates stronger binding.
Table 1: Hypothetical KinomeScan™ Output Data
| Kinase Target | Percent of Control (%) | Primary Family | Rationale for Follow-up |
|---|---|---|---|
| JAK1 | 8 | Tyrosine Kinase | Strong hit, confirms initial hypothesis. |
| JAK2 | 12 | Tyrosine Kinase | Strong hit, confirms initial hypothesis. |
| TYK2 | 25 | Tyrosine Kinase | Moderate hit, part of the JAK family. |
| AURKA | 35 | Serine/Threonine | Moderate off-target hit, indazoles can target Aurora kinases.[1][15][16] |
| c-ABL | 85 | Tyrosine Kinase | Weak hit, likely non-specific. |
| CDK2 | 92 | Serine/Threonine | No significant binding. |
2. Cellular Thermal Shift Assay (CETSA)
-
Causality: A positive result in a cell-free assay like KinomeScan does not guarantee the compound can enter a cell and bind its target. CETSA provides crucial evidence of target engagement in an intact cellular milieu.[17][18] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures than its unbound state.[19][20]
-
Protocol: CETSA for JAK1 Target Validation
-
Cell Culture: Culture a human cell line known to express JAK1 (e.g., HEL cells) to 70-80% confluency.
-
Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.[20]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
Detection: Collect the supernatant (containing soluble protein) and analyze the amount of remaining soluble JAK1 by Western blot. A shift in the melting curve to the right for the compound-treated group indicates target stabilization.[21]
-
Phase II: Cellular Target Engagement and Pathway Analysis
Objective: To confirm that target binding translates into modulation of the downstream signaling pathway.
1. Western Blot for Downstream Phosphorylation
-
Causality: If the compound inhibits JAK1/2, the immediate downstream event—the phosphorylation of STAT proteins—should be reduced.[22] Measuring the levels of phosphorylated STAT (p-STAT) is a direct and robust readout of target engagement and functional enzymatic inhibition.[23]
-
Protocol: p-STAT3 Western Blot Analysis
-
Cell Culture & Starvation: Culture HEL cells and serum-starve them for 4-6 hours to reduce basal signaling.
-
Pre-treatment: Treat cells with varying concentrations of the compound (e.g., 0.1 to 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with a cytokine that signals through JAK1/2, such as Interleukin-6 (IL-6), for 15-30 minutes. Include a non-stimulated control.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[24]
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[25]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.[26]
-
Probe with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Detect with an HRP-conjugated secondary antibody and ECL substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control to ensure equal protein loading.[22] A dose-dependent decrease in the p-STAT3/total-STAT3 ratio indicates effective target inhibition.
-
-
2. Quantitative Phosphoproteomics
-
Causality: While Western blotting confirms the effect on a known downstream target, phosphoproteomics provides an unbiased, global view of all phosphorylation changes in the cell upon compound treatment.[27][28][29] This powerful technique can confirm the on-target pathway effects and reveal unexpected off-target signaling events.
-
Workflow Overview:
-
Sample Preparation: Prepare cell lysates from vehicle- and compound-treated groups (with cytokine stimulation) as in the Western blot protocol.
-
Digestion & Enrichment: Digest proteins into peptides with trypsin. Phosphorylated peptides are then enriched from the complex mixture using methods like Immobilized Metal Affinity Chromatography (IMAC).[29]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30][31]
-
Data Analysis: Identify and quantify thousands of phosphosites. A significant reduction in phosphorylation on STAT proteins and other known JAK-STAT pathway members would provide definitive evidence of the compound's on-target effect.
-
Phase III: Phenotypic and Functional Assays
Objective: To demonstrate that the observed molecular mechanism translates into a meaningful cellular phenotype.
1. Cell Proliferation Assay (MTT/XTT)
-
Causality: The JAK-STAT pathway is crucial for the proliferation of many hematopoietic cell lines. Inhibition of this pathway is expected to have an anti-proliferative effect. The MTT or XTT assay is a standard colorimetric method to measure cell viability and metabolic activity.[32]
-
Protocol: XTT Proliferation Assay
-
Cell Seeding: Seed a cytokine-dependent cell line (e.g., TF-1) in a 96-well plate at a low density (e.g., 2,500 cells/well).[33]
-
Treatment: Treat the cells with a serial dilution of the compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Reagent Addition: Add the XTT reagent, which is converted to a colored formazan product by metabolically active cells.[33][34]
-
Measurement: Read the absorbance at 450-490 nm. A dose-dependent decrease in absorbance indicates reduced cell proliferation.
-
Conclusion
This guide outlines a comprehensive and logically structured research program to investigate the mechanism of action of this compound. By starting with a broad, unbiased screen and progressively narrowing the focus through validated target engagement and functional cellular assays, this workflow is designed to rigorously test the hypothesis that the compound is a kinase inhibitor, likely targeting the JAK-STAT pathway. The successful execution of these experiments will provide a robust, data-driven foundation for its further development as a potential therapeutic agent, in line with established drug discovery and development processes.[3][35][36]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. CETSA [cetsa.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 28. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. kinase-insight.com [kinase-insight.com]
- 30. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Phosphoproteomics | Thermo Fisher Scientific - TW [thermofisher.com]
- 32. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 33. home.sandiego.edu [home.sandiego.edu]
- 34. broadpharm.com [broadpharm.com]
- 35. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 36. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
An In-Depth Technical Guide to the Potential Biological Targets of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous clinically approved therapeutics.[1][2] This guide focuses on 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, a molecule of significant interest due to its structural similarities to a class of compounds with proven biological activity. In the absence of direct experimental data for this specific molecule, this document leverages a predictive approach, grounded in the established pharmacology of analogous compounds, to identify and characterize its most probable biological targets. We will delve into the rationale for predicting interactions with key protein families, namely protein kinases and cyclooxygenases, and provide detailed, field-proven experimental protocols for the validation of these putative targets. This guide is intended to serve as a comprehensive roadmap for researchers seeking to elucidate the mechanism of action and therapeutic potential of this compound.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a bicyclic system composed of a pyrazole ring fused to a cyclohexanone ring.[3] The indazole core is a "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets.[4][5] The tetrahydro-indazole moiety, in particular, has been explored for its anti-inflammatory and analgesic properties.[6][7]
| Property | Value |
| IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one |
| CAS Number | 1027617-67-9 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES | CN1N=C2C(CCC(=O)C2)=C1 |
The structural features of this compound, specifically the indazole nucleus and the adjacent carbonyl group, suggest its potential to act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of various enzymes.
Predicted Biological Targets: A Rationale-Driven Approach
Given the chemical architecture of this compound, a systematic analysis of structurally similar compounds with known biological activities provides a robust framework for target prediction. This approach points towards two primary classes of enzymes as high-probability targets: Protein Kinases and Cyclooxygenases (COX) .
Protein Kinases: Modulators of Cellular Signaling
The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4][8] Numerous indazole-containing molecules have been developed as potent and selective inhibitors of various kinases, with several achieving FDA approval for the treatment of cancer.[1] The planar indazole ring system is adept at fitting into the ATP-binding pocket of kinases, a common feature targeted by small molecule inhibitors.
Based on the activities of analogous compounds, this compound is predicted to interact with the following kinase families:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Indazole derivatives are prominent in clinically used VEGFR inhibitors like Axitinib and Pazopanib, which target angiogenesis in tumors.[1][9]
-
Fibroblast Growth Factor Receptors (FGFRs): The indazole core is also found in inhibitors of FGFRs, which are implicated in cell proliferation and differentiation and are often dysregulated in cancer.[10][11]
-
Polo-like Kinase 4 (PLK4): Novel indazole-based inhibitors of PLK4, a key regulator of centriole duplication, have shown promise as anti-cancer agents.[12]
-
p38 Mitogen-Activated Protein (MAP) Kinase: Tetrahydropyrazolopyrimidine derivatives, which share structural similarities with tetrahydroindazoles, have been identified as potent p38 MAP kinase inhibitors with anti-inflammatory potential.[13]
Cyclooxygenases (COX): Key Enzymes in Inflammation
The tetrahydroindazole scaffold has been specifically investigated for its anti-inflammatory properties, with a focus on the inhibition of cyclooxygenase (COX) enzymes.[6][14] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[15] The development of selective COX-2 inhibitors has been a major goal in the treatment of inflammatory disorders to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[16]
The structural resemblance of this compound to known tetrahydroindazole-based COX inhibitors suggests its potential to modulate the activity of these enzymes, particularly COX-2.[14]
Experimental Protocols for Target Validation
The following protocols provide a comprehensive framework for the experimental validation of the predicted biological targets of this compound.
Kinase Target Validation
This assay directly measures the binding of the test compound to the kinase of interest.
Principle: A terbium-labeled antibody that recognizes a generic tag on the kinase and a fluorescein-labeled kinase inhibitor (tracer) are used. Binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET), while displacement of the tracer by the test compound leads to a decrease in FRET.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the kinase, tracer, and antibody solutions in kinase buffer at the recommended concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).
-
Calculate the emission ratio (520 nm / 495 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
This assay confirms that the compound can enter cells and bind to its target kinase in a physiological context.
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds to the kinase is added to the cells. If the test compound enters the cells and binds to the kinase, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293) in appropriate media.
-
Transfect the cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
-
Assay Procedure:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Add the cells to a 96-well white assay plate.
-
Add the test compound at various concentrations.
-
Add the NanoBRET™ tracer.
-
Incubate at 37°C in a CO₂ incubator for 2 hours.
-
-
Data Acquisition:
-
Add the Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with 450 nm and >600 nm filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration to determine the IC₅₀ value.
-
Cyclooxygenase (COX) Target Validation
This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2.
Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, resulting in a fluorescent product. Inhibition of the enzyme reduces the rate of fluorescence generation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-1 and COX-2, arachidonic acid, and the fluorogenic substrate.
-
-
Assay Procedure:
-
Add the compound dilutions to a 96-well black plate.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the fluorogenic substrate.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence intensity (excitation/emission ~535/587 nm) every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.
-
This assay measures the inhibition of PGE₂ production in cells, a downstream product of COX activity.
Principle: Cells are stimulated to produce prostaglandins, and the amount of PGE₂ released into the culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human A549 cells for COX-2 or U937 cells for COX-1) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., IL-1β for A549 cells or arachidonic acid for U937 cells) for a defined period.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
PGE₂ ELISA:
-
Perform a competitive ELISA for PGE₂ according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE₂.
-
Calculate the concentration of PGE₂ in the samples.
-
Plot the percentage of PGE₂ inhibition against the compound concentration to determine the IC₅₀ value.
-
Summary and Future Directions
This compound represents a promising chemical scaffold with a high probability of interacting with therapeutically relevant biological targets. Based on extensive analysis of structurally related compounds, this guide has identified protein kinases and cyclooxygenases as the most likely target families. The provided experimental protocols offer a clear and robust path for the validation of these predictions.
Future research should focus on a comprehensive kinase panel screening to identify the specific kinases inhibited by this compound. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant disease models will be necessary to translate the in vitro findings into potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. The insights and methodologies presented in this guide provide a solid foundation for unlocking the full therapeutic potential of this compound.
References
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. americanelements.com [americanelements.com]
- 4. SwissTargetPrediction [swisstargetprediction.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 9. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 10. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of literature for 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
An In-Depth Technical Guide to 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This compound, also known as 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one, is a heterocyclic compound built upon the privileged indazole scaffold. While not a therapeutic agent itself, it serves as a crucial, high-value intermediate in medicinal chemistry. Its structure is particularly significant for the regioselective synthesis of complex molecules, most notably as a building block for potent and selective kinase inhibitors. This guide provides a comprehensive review of its chemical properties, details a validated synthetic pathway, and explores its primary application in the development of inhibitors for Dual Leucine Zipper Kinase (DLK), a key target in neurodegenerative diseases.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology, with the indazole core being a particularly prominent "privileged scaffold".[1][2] This bicyclic aromatic structure, a bioisostere of indole, is found in numerous FDA-approved drugs, demonstrating its broad therapeutic relevance.[3] Marketed drugs featuring the indazole moiety include the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and several targeted cancer therapies like Axitinib and Pazopanib, which function as kinase inhibitors.[1][4]
The versatility of the indazole ring system stems from its ability to form key hydrogen bonds and engage in various non-covalent interactions within protein active sites. The tetrahydro-indazolone core, specifically, provides a rigid, three-dimensional framework that chemists can strategically functionalize to achieve high target affinity and selectivity. This compound represents a specific and important isomer within this class, where methylation at the N-2 position pre-organizes the molecule for subsequent synthetic transformations, making it a valuable precursor in multi-step drug synthesis campaigns.
Physicochemical and Spectroscopic Profile
The fundamental properties of the title compound are summarized below. While specific, detailed experimental spectra are not widely published, the expected characteristics can be inferred from its structure and data on analogous compounds.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one | [5] |
| CAS Number | 1027617-67-9 | [5] |
| Molecular Formula | C₈H₁₀N₂O | [5] |
| Molecular Weight | 150.18 g/mol | [5] |
| PubChem CID | 24853638 | [5] |
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum would feature signals for the N-methyl group (a singlet around 3.8-4.0 ppm), a singlet for the pyrazole proton (C3-H), and a series of multiplets in the aliphatic region (2.0-3.0 ppm) corresponding to the three methylene groups of the cyclohexanone ring.
-
¹³C NMR: The N-2 tautomer can often be distinguished from the N-1 isomer by the chemical shift of the pyrazole carbons.[3] The spectrum for the title compound would show a carbonyl signal (C4) above 190 ppm, signals for the pyrazole ring carbons (C3, C3a, C7a), the N-methyl carbon, and three signals for the aliphatic methylene carbons.
-
Mass Spectrometry (MS): The ESI-MS in positive mode would show a prominent [M+H]⁺ ion at m/z 151.08.
-
Infrared (IR) Spectroscopy: Key stretches would include a C=O band for the ketone around 1680-1700 cm⁻¹, C=N and C=C stretching from the pyrazole ring, and C-H stretching from the aliphatic and methyl groups.
Caption: Chemical Structure of the Title Compound.
Synthesis and Regioselectivity
The synthesis of N-alkylated indazoles presents a challenge of regioselectivity, as alkylation can occur at either the N-1 or N-2 position of the pyrazole ring. The choice of synthetic route and reaction conditions is critical to obtaining the desired N-2 isomer.[6] A common and effective strategy for synthesizing tetrahydro-indazolones involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine.
The most direct route to this compound starts from 1,4-cyclohexanedione monoethylene ketal. The synthesis proceeds in three key steps:
-
Formylation: The starting ketal is first formylated at the alpha-position to the unprotected ketone using a base (e.g., sodium methoxide) and a formylating agent (e.g., ethyl formate). This introduces the necessary hydroxymethylene group to create a reactive 1,3-dicarbonyl synthon, 7-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-one.[7][8]
-
Cyclocondensation: The intermediate is then reacted with methylhydrazine. This reaction forms the pyrazole ring. The use of methylhydrazine introduces the methyl group, and the reaction conditions can be tuned to favor cyclization leading to the N-2 methylated isomer.
-
Deprotection: The final step is the acidic hydrolysis of the ethylene ketal protecting group to reveal the ketone at the C-4 position, yielding the final product.
Caption: General Synthetic Workflow for the Title Compound.
Application in Drug Discovery: A Key Intermediate for DLK Inhibitors
The primary documented application of this compound is as a pivotal intermediate in the synthesis of potent inhibitors targeting Dual Leucine Zipper Kinase (DLK) , also known as MAP3K12.[9]
The DLK Signaling Pathway and Therapeutic Relevance
Role as a Synthetic Building Block
This compound provides a rigid scaffold that can be elaborated into more complex molecules designed to fit into the ATP-binding pocket of DLK. The ketone at the C-4 position is a versatile chemical handle that allows for the introduction of various substituents. For example, it can be converted to an enol triflate, which then enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) to attach aryl or heteroaryl groups. These appended groups are designed to form critical interactions with the kinase, thereby enhancing potency and selectivity.
Caption: Use as a Building Block for DLK Kinase Inhibitors.
Detailed Experimental Protocols
The following section outlines a representative, multi-step protocol for the synthesis of this compound based on established chemical transformations for this class of compounds.
Protocol 1: Synthesis of 7-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-one
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.
-
Base Addition: Add sodium methoxide (1.1 equivalents) to the solvent.
-
Substrate Addition: Add 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) dissolved in anhydrous toluene to the suspension.[8][12]
-
Formylation: Slowly add ethyl formate (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title intermediate.[7]
Protocol 2: Synthesis and Deprotection to Yield the Final Compound
-
Reaction Setup: In a round-bottom flask, dissolve the 7-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-one intermediate (1.0 equivalent) in glacial acetic acid.
-
Hydrazine Addition: Add methylhydrazine (1.1 equivalents) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the formation of the indazole ring and the simultaneous deprotection of the ketal by TLC or LC-MS.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization to afford the final product as a solid.
Conclusion and Future Outlook
This compound is a synthetically valuable heterocyclic building block. Its importance is firmly established through its role in the construction of advanced intermediates for drug discovery programs, particularly in the pursuit of novel treatments for neurodegenerative diseases via the inhibition of DLK. The synthetic route to this compound is robust, allowing for the regioselective installation of the critical N-2 methyl group. Future applications will likely see this and structurally similar tetrahydro-indazolones employed in the synthesis of inhibitors for other kinase targets, leveraging the scaffold's proven ability to be decorated with functionality that imparts high affinity and selectivity. As research into kinase-driven pathologies continues to expand, the demand for such well-defined and versatile chemical intermediates is set to grow.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-Indazole synthesis [organic-chemistry.org]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one, 7-(hydroxymethyl)- | C9H14O4 | CID 567228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | CID 567415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dual Leucine Zipper Kinase Inhibitors: Potential Treatments for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one: A Detailed Protocol for Drug Development Professionals
Introduction
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold is a common feature in a variety of pharmacologically active agents. The strategic placement of the ketone and the N-methylated pyrazole ring allows for diverse functionalization, making it an attractive starting point for the synthesis of compound libraries targeting various biological pathways. This document provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, emphasizing the chemical principles, experimental causality, and validation necessary for reproducible results in a research and development setting.
The synthesis is a classic example of heterocycle formation via a cyclocondensation reaction. The overall strategy involves two primary stages: the activation of a cyclic 1,3-dicarbonyl compound, followed by its reaction with methylhydrazine to construct the pyrazole ring. A critical aspect of this synthesis is controlling the regioselectivity of the N-methylation, as unsymmetrical hydrazines can potentially yield two different regioisomers (N-1 and N-2 methylated products). The protocol described herein is designed to favor the formation of the kinetically preferred and often desired N-2 isomer.[1]
Chemical Principles and Mechanistic Overview
The core transformation relies on the Knorr pyrazole synthesis, adapted for a cyclic β-dicarbonyl starting material. The reaction proceeds as follows:
-
Activation of the β-Dicarbonyl: Cyclohexane-1,3-dione (a symmetrical β-diketone) is first activated by formylation. This is typically achieved by reaction with a formylating agent like ethyl formate in the presence of a base (e.g., sodium methoxide). This step introduces a hydroxymethylene group at the C2 position, creating an unsymmetrical and more reactive 1,3-dicarbonyl equivalent, 2-(hydroxymethylene)cyclohexane-1,3-dione. This intermediate exists in equilibrium with its enol form, which is the active species in the subsequent cyclization.
-
Regioselective Cyclocondensation: The activated dione is then treated with methylhydrazine. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on a carbonyl group of the dione. The more nucleophilic, sterically less hindered terminal nitrogen of methylhydrazine is expected to attack first. Following the initial condensation and dehydration to form a hydrazone intermediate, intramolecular cyclization occurs via attack of the second nitrogen atom onto the remaining carbonyl group, which, after a final dehydration step, yields the indazolone ring system. The formation of the 2-methyl isomer is generally favored under kinetic control.[1][2]
Experimental Workflow and Protocols
The following section details the step-by-step procedures for the synthesis of the target compound.
Diagram of the Synthetic Pathway
Caption: Two-step synthesis of the target indazolone.
Part 1: Synthesis of 2-(Hydroxymethylene)cyclohexane-1,3-dione
This preparatory step creates the activated dicarbonyl intermediate required for the cyclization.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Cyclohexane-1,3-dione | 112.13 | 10.0 g | 89.2 |
| Sodium Methoxide | 54.02 | 5.3 g | 98.1 |
| Ethyl Formate | 74.08 | 8.0 g (8.7 mL) | 108.0 |
| Anhydrous Toluene | - | 150 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Hydrochloric Acid (2M) | - | As needed | - |
Protocol
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL) and sodium methoxide (5.3 g, 98.1 mmol).
-
Addition of Reactants: Stir the suspension and add cyclohexane-1,3-dione (10.0 g, 89.2 mmol). Follow this with the dropwise addition of ethyl formate (8.7 mL, 108.0 mmol) over 15 minutes.
-
Reaction: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 12-16 hours. The reaction mixture will become a thick, pale-yellow slurry.
-
Work-up: Cool the reaction mixture in an ice bath. Add diethyl ether (100 mL) to the slurry and stir for 30 minutes.
-
Isolation of Intermediate: Collect the precipitated sodium salt of the product by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL).
-
Acidification: Suspend the collected solid in ice-cold water (100 mL) and acidify to pH 2-3 by the careful, dropwise addition of 2M hydrochloric acid with vigorous stirring.
-
Final Product Isolation: The white to off-white solid product will precipitate. Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield 2-(hydroxymethylene)cyclohexane-1,3-dione.
-
Expected Yield: 10.5 - 11.8 g (84-95%)
-
Appearance: White to off-white crystalline solid.
-
Part 2: Synthesis of this compound
This is the key cyclocondensation step to form the target heterocycle.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Hydroxymethylene)cyclohexane-1,3-dione | 140.14 | 10.0 g | 71.4 |
| Methylhydrazine | 46.07 | 3.6 g (4.1 mL) | 78.5 |
| Glacial Acetic Acid | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | ~150 mL | - |
| Ethyl Acetate | - | 250 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(hydroxymethylene)cyclohexane-1,3-dione (10.0 g, 71.4 mmol) in glacial acetic acid (100 mL).
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine (4.1 mL, 78.5 mmol) dropwise at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in ethyl acetate (150 mL). Carefully neutralize the solution by washing with saturated sodium bicarbonate solution until effervescence ceases. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 30-50%) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
-
Expected Yield: 7.5 - 9.3 g (64-79%)
-
Appearance: Pale yellow solid or crystalline material.
-
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Validation and Characterization
To ensure the identity and purity of the synthesized this compound, the following characterization is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry. The ¹H NMR should show characteristic peaks for the N-methyl group, the vinyl proton on the pyrazole ring, and the three methylene groups of the cyclohexenone ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 165.10).
-
Melting Point (MP): To assess the purity of the crystalline product.
-
Infrared Spectroscopy (IR): To identify key functional groups, particularly the conjugated ketone (C=O) and C=N stretching vibrations.
Safety and Handling
-
Methylhydrazine: Is toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium Methoxide: Is corrosive and reacts violently with water. Handle in a dry environment and avoid contact with skin and eyes.
-
Solvents: Toluene, ethyl acetate, and diethyl ether are flammable. Keep away from ignition sources.
-
Acids/Bases: Handle corrosive reagents like hydrochloric acid and glacial acetic acid with care.
This protocol provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.
References
Application Note: A High-Yield, Scalable Synthesis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Introduction and Significance
The indazole scaffold is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, forming the core of numerous approved drugs and clinical candidates.[1][2] Derivatives of indazole are investigated for their potential as anti-inflammatory, anti-cancer, antimicrobial, and neurological agents.[2][3] Specifically, 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one (CAS: 1027617-67-9) is a valuable synthetic intermediate.[4] Its bicyclic, functionalized structure serves as a versatile building block for the construction of more complex, biologically active molecules, such as inhibitors of Dual Leucine Zipper Kinase (DLK) for treating neurodegeneration.[5]
The development of a robust, high-yield, and scalable synthetic protocol for this intermediate is crucial for advancing medicinal chemistry programs that rely on this scaffold. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a classical and efficient condensation-cyclization reaction. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology, and outline characterization and troubleshooting strategies to ensure reproducibility and success.
Reaction Principle and Mechanism
The synthesis is achieved through a one-pot reaction involving the condensation of a 1,3-cyclic diketone derivative with methylhydrazine. This approach is a cornerstone of heterocyclic chemistry for its efficiency and atom economy.
Core Reaction: The synthesis proceeds via the reaction of 1,3-cyclohexanedione with methylhydrazine in an acidic medium, typically glacial acetic acid, which serves as both the solvent and a catalyst.
Mechanism:
-
Enolization: In the acidic medium, 1,3-cyclohexanedione exists in equilibrium with its enol tautomer.
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of methylhydrazine attacks one of the carbonyl carbons of the diketone.
-
Condensation & Dehydration: An initial adduct is formed, which rapidly dehydrates to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the methylhydrazine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group.
-
Final Dehydration: A subsequent dehydration step results in the formation of the stable, aromatic-like pyrazole ring fused to the cyclohexenone ring, yielding the final product, this compound. The regioselectivity, favoring the N2-methylated isomer, is a known outcome in the cyclization of 1,3-dicarbonyls with substituted hydrazines.[5]
Caption: Fig. 1: Plausible Reaction Mechanism
Detailed Experimental Protocol
This protocol is optimized for a high-yield synthesis on a standard laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Purity |
| 1,3-Cyclohexanedione | 504-02-9 | C₆H₈O₂ | 112.13 | ≥98% |
| Methylhydrazine | 60-34-4 | CH₆N₂ | 46.07 | ≥98% |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | ACS Grade |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | 95% or Absolute |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | ACS Grade |
| Sodium Bicarbonate | 144-55-6 | NaHCO₃ | 84.01 | ACS Grade |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (11.21 g, 100 mmol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: In a fume hood, carefully and slowly add methylhydrazine (4.61 g, 5.3 mL, 100 mmol) to the stirring solution. Caution: The initial reaction may be exothermic. Addition over 5-10 minutes is recommended.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 118-120°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.
-
Neutralization and Precipitation: Place the flask containing the concentrated, dark solution in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate while stirring until gas evolution ceases and the pH is neutral (pH ~7-8). This step neutralizes the excess acetic acid and causes the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold water (2 x 50 mL) followed by one portion of cold diethyl ether (30 mL) to remove residual impurities.
-
Drying: Dry the collected solid under vacuum to a constant weight. The product is typically obtained as an off-white or pale yellow solid. For higher purity, recrystallization from an ethanol/water mixture can be performed.
Data, Characterization, and Troubleshooting
Expected Results and Physicochemical Properties
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Formula | C₈H₁₀N₂O[4] |
| Molecular Weight | 150.18 g/mol [4] |
| Melting Point | Expected in the range of 100-110°C (literature values vary) |
| Solubility | Soluble in methanol, chloroform; sparingly soluble in water |
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.3 (s, 1H, C3-H), 3.8 (s, 3H, N-CH₃), 2.7 (t, 2H, C5-H₂), 2.4 (t, 2H, C7-H₂), 2.1 (m, 2H, C6-H₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 195 (C4=O), 155 (C7a), 135 (C3), 115 (C3a), 40 (N-CH₃), 37 (C5), 25 (C7), 22 (C6).
-
Mass Spectrometry (EI-MS): m/z (%) = 150.18 [M]⁺.
-
IR (KBr, cm⁻¹): ≈ 1650 (C=O stretch, conjugated ketone), 1580 (C=N stretch), 2950 (C-H stretch).
Workflow Visualization
Caption: Fig. 2: Overall Experimental Workflow
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Loss of product during work-up. | Increase reflux time and monitor by TLC; Ensure complete precipitation by adding NaHCO₃ slowly until pH is stable; Avoid excessive washing. |
| Dark, Oily Product | Presence of polymeric side products; Incomplete neutralization. | Purify the crude product by recrystallization from an ethanol/water mixture; Ensure pH is fully neutral before filtration. |
| Product Fails to Precipitate | Insufficient concentration before neutralization; Product is too soluble in the aqueous medium. | Concentrate the reaction mixture further; After neutralization, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. |
| Impure Product by NMR | Residual starting material or acetic acid. | Ensure reaction goes to completion; Wash the filtered product thoroughly with cold water to remove any residual acid or salts. |
Conclusion
The protocol described herein outlines a highly efficient, reproducible, and scalable method for the synthesis of this compound. By leveraging a classical condensation-cyclization reaction, this key pharmaceutical intermediate can be produced in excellent yields (85-95%) and high purity. The straightforward nature of the procedure, coupled with the use of readily available and inexpensive starting materials, makes it an attractive method for both academic research laboratories and industrial drug development settings. Adherence to the detailed steps and safety precautions will ensure the successful synthesis of this valuable molecular building block.
References
Application Notes and Protocols: 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one in Medicinal Chemistry
Introduction: The Strategic Value of the Tetrahydroindazole Scaffold
In the landscape of modern medicinal chemistry, the indazole core is recognized as a "privileged scaffold," a molecular framework that frequently appears in biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition, which is crucial in targeted cancer therapy.[2][3][4][5] While fully aromatic indazoles have been extensively studied, their partially saturated counterparts, such as 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, offer a unique three-dimensional geometry. This non-planar structure can provide superior solubility, metabolic stability, and the ability to form specific interactions with the deep, hydrophobic pockets of kinase active sites, making it a highly valuable building block for the design of next-generation therapeutic agents.
This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers in drug discovery and development.
Core Synthesis of this compound
The most direct and reliable method for constructing the 4,5,6,7-tetrahydro-2H-indazole core is through the condensation of a 1,3-dione equivalent with a substituted hydrazine. This classical approach offers high yields and regiochemical control, which is paramount in multi-step drug synthesis.
Causality Behind the Synthetic Strategy
The synthesis hinges on the nucleophilic character of methylhydrazine and the electrophilic nature of the dicarbonyl functionality of a protected 1,3-cyclohexanedione. The use of a protecting group, such as a spiroketal, for one of the carbonyls in the starting material can be employed to direct the initial condensation to a specific carbonyl group, although direct condensation with 1,3-cyclohexanedione is also feasible. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrazole ring fused to the cyclohexene ring. The N-methylation is directed by the use of methylhydrazine as the starting material. This method is robust, scalable, and utilizes readily available starting materials.
Detailed Synthesis Protocol
Reaction: Synthesis of this compound
Caption: General reaction scheme for the synthesis of the target compound.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 10.0 g | 0.089 mol |
| Methylhydrazine | CH₆N₂ | 46.07 | 4.5 g (4.9 mL) | 0.098 mol |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 150 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 1.0 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cyclohexanedione (10.0 g, 0.089 mol) and absolute ethanol (150 mL).
-
Stir the mixture at room temperature until the 1,3-cyclohexanedione is fully dissolved.
-
To the resulting solution, add methylhydrazine (4.9 mL, 0.098 mol) dropwise over 5 minutes. Note: The reaction is exothermic.
-
Add glacial acetic acid (1.0 mL) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate) to afford the pure this compound as a solid.
Expected Yield: 75-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in the Synthesis of Kinase Inhibitors
This compound is a versatile intermediate for the synthesis of more complex heterocyclic systems with potential kinase inhibitory activity. A key application is in the construction of pyrazolo[4,3-c]pyridine scaffolds.
Rationale for Application
The enone functionality within the this compound is susceptible to conjugate addition by nucleophiles, and the ketone can undergo condensation reactions. This dual reactivity allows for the construction of a new fused ring system. For instance, reaction with an amidine or a related nitrogen-containing three-atom component can lead to the formation of a pyrazolo[4,3-c]pyridine core. This scaffold is of significant interest as it can mimic the hinge-binding interactions of ATP in the active site of many kinases.
Protocol: Synthesis of a Pyrazolo[4,3-c]pyridine Derivative
This protocol is adapted from methodologies described in the patent literature for the synthesis of related kinase inhibitors.
Reaction: Formation of a Pyrazolo[4,3-c]pyridin-4(5H)-one Core
Caption: Synthesis of a pyrazolo[4,3-c]pyridine core from the indazolone building block.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | C₈H₁₀N₂O | 150.18 | 5.0 g | 0.033 mol |
| Guanidine carbonate | (CH₅N₃)₂·H₂CO₃ | 180.17 | 6.0 g | 0.033 mol |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 4.5 g | 0.066 mol |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (4.5 g, 0.066 mol) to absolute ethanol (100 mL).
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
To this solution, add this compound (5.0 g, 0.033 mol) followed by guanidine carbonate (6.0 g, 0.033 mol).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction by TLC (10% methanol in dichloromethane).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the desired 2-Methyl-5,6,7,8-tetrahydro-2H-pyrazolo[4,3-c]pyridin-4-amine.
Further Functionalization:
The resulting pyrazolo[4,3-c]pyridine core is a versatile intermediate that can be further functionalized. The primary amine at the 4-position is a key handle for introducing various substituents through reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig or Ullmann Coupling: Reaction with aryl halides to introduce aryl or heteroaryl groups.
These subsequent modifications are crucial for tuning the pharmacological properties of the final compound to achieve desired potency and selectivity against specific kinase targets.
Visualization of the Drug Discovery Workflow
Caption: A typical workflow for utilizing the indazolone building block in a kinase inhibitor discovery program.
Conclusion
This compound represents a valuable and strategically important building block in medicinal chemistry. Its efficient synthesis and versatile reactivity make it an ideal starting point for the construction of complex heterocyclic scaffolds, particularly those targeting kinase enzymes. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique properties of this compound in their drug discovery endeavors, ultimately contributing to the development of novel and effective therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one in kinase inhibitor screening
Application Note & Protocols
Topic: Utilizing 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one for Novel Kinase Inhibitor Screening
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a major class of drug targets, with numerous inhibitors approved for treating diseases like cancer and inflammatory conditions.[1] The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of several successful kinase inhibitors, including Axitinib and Pazopanib.[2][3][4] This document provides a comprehensive guide for utilizing this compound, a versatile indazole-containing compound, as a foundational scaffold in kinase inhibitor screening campaigns. We present the scientific rationale for its use, a strategic screening workflow, and detailed protocols for biochemical and cell-based assays designed to identify and characterize novel kinase inhibitors.
Introduction: The Indazole Scaffold in Kinase Drug Discovery
The search for novel kinase inhibitors is a cornerstone of modern drug discovery.[5] A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. The indazole ring system is one such scaffold, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4]
This compound is a promising, yet underexplored, starting point for fragment-based or scaffold-based drug design. Its structure is analogous to intermediates used in the synthesis of potent inhibitors for kinases such as Dual Leucine Zipper Kinase (DLK, or MAP3K12), a key regulator of neuronal stress responses.[6] The presence of a ketone provides a reactive handle for synthetic elaboration, allowing for the rapid generation of a chemical library to probe structure-activity relationships (SAR). This guide outlines the strategic application of this compound, from initial high-throughput screening to cellular validation.
Strategic Workflow for Kinase Inhibitor Profiling
A tiered screening approach is essential for efficiently identifying and validating new inhibitors while minimizing resource expenditure. The process begins with a broad biochemical screen to identify initial "hits," followed by more focused assays to confirm activity, determine potency, and finally, to verify target engagement in a physiologically relevant cellular environment.
Figure 1: A tiered workflow for kinase inhibitor discovery.
Protocol 1: Primary High-Throughput Biochemical Screening
Rationale: The goal of the primary screen is to rapidly assess the inhibitory activity of a compound library against a target kinase at a single, high concentration. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are ideal for this purpose. They offer a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction, are highly sensitive, and are amenable to high-throughput automation.[7]
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound (and its derivatives) in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipettor, transfer 50 nL of each compound stock solution to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM, assuming a 5 µL final reaction volume.
-
Controls: Plate DMSO only (negative control, 0% inhibition) and a known pan-kinase inhibitor like Staurosporine at a final concentration of 10 µM (positive control, 100% inhibition).[8]
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentrations of the kinase and its specific substrate must be optimized beforehand, but typical ranges are 1-10 nM for the kinase and the substrate concentration should be at or near its Kₘ value.
-
-
Initiating the Kinase Reaction:
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well containing the pre-plated compounds.
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should also be at or near the Kₘ for the specific kinase.
-
To start the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is now 5 µL.
-
Mix the plate gently by shaking or centrifugation.
-
Incubate the plate at 30°C for 60 minutes.[9]
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Figure 2: Workflow for the ADP-Glo™ biochemical kinase assay.
Protocol 2: IC₅₀ Determination and Selectivity Profiling
Rationale: Compounds identified as "hits" in the primary screen must be further characterized to determine their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). Selectivity is then assessed by testing the compound against a panel of other kinases to understand its specificity and potential for off-target effects.[5]
Step-by-Step Protocol: Dose-Response Analysis
-
Compound Plating:
-
Create a serial dilution series for each hit compound in 100% DMSO. A common approach is an 8-point, 3-fold dilution series starting from a 10 mM stock.
-
Plate the dilution series into a 384-well plate as described in Protocol 1. This will generate a range of final assay concentrations (e.g., from 30 µM down to ~1.4 nM).
-
-
Assay Performance:
-
Execute the ADP-Glo™ Kinase Assay as detailed in Protocol 1, using the dose-response plates.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Selectivity Profile
Quantitative data should be summarized in a clear, tabular format.
| Kinase Target | Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| DLK (MAP3K12) | 150 | 8 |
| SRC | 2,500 | 5 |
| CDK2 | >10,000 | 15 |
| PLK4 | 8,700 | 3 |
Table 1: Example of an IC₅₀ table demonstrating the potency and selectivity of a hypothetical hit compound derived from the indazole scaffold.
Protocol 3: Cell-Based Target Phosphorylation Assay
Rationale: It is crucial to confirm that a biochemically active compound can penetrate the cell membrane and engage its target in a physiological context.[10] A Western blot assay to measure the phosphorylation of a known downstream substrate of the target kinase is a robust and widely accepted method for demonstrating cellular activity.[9] For a target like DLK, a key substrate in the JNK pathway is c-Jun. Inhibition of DLK would lead to a decrease in the phosphorylation of c-Jun at Ser63.
Step-by-Step Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., HEK293T, SH-SY5Y) to 70-80% confluency.
-
Treat the cells with various concentrations of the hit compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor for the pathway if available.
-
If the pathway is not basally active, stimulate it as required (e.g., with anisomycin to activate the JNK pathway).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation (14,000 x g for 15 min at 4°C).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-c-Jun (Ser63)).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.
-
-
Loading Control:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate (e.g., anti-total-c-Jun) or a housekeeping protein like GAPDH or β-actin.
-
Figure 3: Simplified DLK-JNK signaling pathway.
Troubleshooting and Data Interpretation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High False Positive Rate | Compound precipitation, assay interference (autofluorescence/luminescence). | Check compound solubility in assay buffer. Run compounds in a "promiscuity" assay (e.g., without kinase) to identify interferents. |
| Poor Reproducibility | Inconsistent pipetting, reagent degradation, unstable kinase. | Use calibrated pipettes, prepare fresh reagents, aliquot and freeze kinase/ATP stocks, ensure consistent incubation times. |
| No Inhibition in Cell Assay | Poor cell permeability, rapid metabolism, compound efflux, incorrect target. | Perform a Caco-2 permeability assay.[12] Analyze compound stability in cell media/lysate. Verify target expression in the cell line used. |
| Off-Target Effects | Compound is not selective and inhibits multiple kinases. | Perform a broad kinase panel screen (e.g., KINOMEscan) to identify all inhibited kinases and guide medicinal chemistry efforts for improved selectivity.[12] |
Table 2: Common issues and troubleshooting strategies in kinase inhibitor screening.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one in Cell-Based Assays
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one represents a novel chemical entity within this class. As with any new compound, a systematic and robust evaluation of its effects on cellular systems is paramount to elucidating its biological function and therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of this compound in cell-based assays. The protocols herein are designed to be self-validating and are grounded in established methodologies. We will progress logically from fundamental compound handling to a tiered screening cascade designed to assess cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression. Finally, we will outline strategies for the deconvolution of its molecular target(s).
I. Compound Handling and Preparation
Prior to initiating any biological assessment, proper handling and preparation of the test compound are critical for ensuring experimental reproducibility and accuracy.
Physicochemical Properties and Storage
While specific experimental data for this compound is not extensively published, general principles for small organic molecules should be followed.
| Property | Value/Recommendation | Source |
| Molecular Formula | C₈H₁₀N₂O | N/A |
| Molecular Weight | 150.18 g/mol | N/A |
| Storage (Powder) | Store at -20°C for long-term stability (up to 3 years). | [3] |
| Storage (in Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month. | [3] |
Note: It is crucial to avoid repeated freeze-thaw cycles of stock solutions, which can lead to compound degradation.[4] Aliquoting the stock solution into single-use volumes is highly recommended.[4]
Preparation of Stock Solutions
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds for in vitro screening due to its high solvating power and compatibility with most cell culture media at low concentrations.[5][6]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution of this compound (MW: 150.18 g/mol ), weigh out 1.50 mg of the compound.
-
Calculation: 0.01 mol/L * 0.001 L * 150.18 g/mol = 0.00150 g = 1.50 mg
-
-
Dissolution:
-
Aseptically add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO.
-
Vortex or sonicate until the compound is completely dissolved.[7]
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -80°C.
-
Causality Behind Experimental Choices:
-
DMSO as a Solvent: DMSO is a "universal solvent" for many organic molecules and is miscible with aqueous cell culture media.[6][8]
-
High Stock Concentration: Preparing a concentrated stock (e.g., 10 mM) allows for the addition of small volumes to the final assay, minimizing the final DMSO concentration.
-
Aliquoting: This practice prevents degradation of the compound that can occur with repeated freeze-thaw cycles.[4]
II. A Tiered Approach to Cellular Characterization
A logical progression of assays is essential to build a comprehensive profile of the compound's cellular activity. We recommend a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays to probe the mechanism of cell death and effects on cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. nucleusbiologics.com [nucleusbiologics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
Application Notes & Protocols: High-Purity Isolation of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Introduction: The Strategic Importance of Purity
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one is a heterocyclic ketone scaffold of significant interest in medicinal chemistry and drug development. As with many indazole derivatives, it serves as a crucial building block for synthesizing more complex molecules with potential therapeutic activities, including anti-cancer and anti-inflammatory agents.[1][2][3] The purity of this intermediate is not merely a matter of quality control; it is paramount. Trace impurities, such as regioisomers or unreacted starting materials, can propagate through multi-step syntheses, leading to difficult-to-separate side products, reduced yields, and potentially confounding biological data.
This document provides a comprehensive guide to the purification of this compound from a crude synthetic mixture. The methodologies are grounded in established chemical principles and adapted from procedures for structurally related compounds.[1][4][5] We will move beyond simple step-by-step instructions to explain the underlying rationale for each procedural choice, empowering researchers to adapt and troubleshoot these protocols effectively.
Analyte Profile and Impurity Landscape
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.
2.1 Physicochemical Properties of the Target Compound
-
Structure: A bicyclic system containing a ketone (a hydrogen bond acceptor), a tertiary amine within the pyrazole ring, and a saturated carbocyclic ring.
-
Polarity: The combination of the polar ketone group and the relatively nonpolar bicyclic framework renders the molecule moderately polar. This characteristic is the cornerstone of its purification by silica gel chromatography.
-
Solubility: Expected to be soluble in polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols (MeOH, EtOH), with lower solubility in nonpolar solvents like hexanes.
2.2 Common Potential Impurities
Based on typical synthetic routes, such as the cyclization of a substituted cyclohexanedione with methylhydrazine, the following impurities are frequently encountered:
-
Regioisomer (1-Methyl Isomer): The reaction with methylhydrazine can often produce the 1-methyl-6,7-dihydro-1H-indazol-4(5H)-one isomer. This is often the most challenging impurity to separate due to its very similar polarity.
-
Unreacted Starting Materials: Residual cyclohexanedione precursor or methylhydrazine.
-
Solvent Residues: Residual solvents from the reaction and initial work-up must be removed.[6]
-
Byproducts: Products from side reactions, such as dimers or oxidation products.
Integrated Purification Workflow
A multi-step approach is essential for achieving >99% purity. The general strategy involves an initial extractive work-up to remove inorganic salts and highly polar/nonpolar impurities, followed by preparative chromatography to isolate the target compound, and concluding with recrystallization for final polishing.
Caption: Integrated workflow for the purification of this compound.
Experimental Protocols
4.1 Protocol 1: Aqueous Extractive Work-up
Rationale: This initial step is designed to partition the crude reaction mixture between an organic solvent and water. It efficiently removes inorganic salts, unreacted methylhydrazine (which may be protonated and water-soluble), and other highly polar byproducts before committing the material to chromatography. The procedure for a related indazole synthesis involves similar washing and extraction steps.[1]
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (10 mL per 1 g of crude material).
-
Water Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (1 x 10 mL/g). Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 10 mL/g).
-
Expert Insight: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase, improving the efficiency of the subsequent drying step.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes until the drying agent no longer clumps together.
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude oil or solid.
4.2 Protocol 2: Flash Column Chromatography
Rationale: This is the primary purification step, leveraging the polarity difference between the target compound and its impurities. Silica gel, a polar stationary phase, is used to adsorb the components of the mixture. A mobile phase of increasing polarity is then used to elute the compounds, with less polar compounds eluting first. This technique is highly effective for separating isomers and other byproducts in similar heterocyclic systems.[5]
Caption: Workflow for purification by flash column chromatography.
Procedure:
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (typically a 40-50:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane).
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product from the work-up in a minimal amount of DCM.
-
Add a small amount of silica gel (approx. 1-2x the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder. This is known as "dry loading."
-
Expert Insight: Dry loading is superior to liquid injection for this compound as it prevents band broadening and results in sharper separation, which is critical for separating the closely-eluting 1-methyl and 2-methyl regioisomers.
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase (a "gradient"). For example, move from 10% EtOAc to 30%, then 50% EtOAc in Hexane.
-
Collect fractions continuously and monitor the elution by TLC.
-
-
Isolation: Combine the fractions that contain the pure target compound and concentrate in vacuo to yield the purified product.
4.3 Protocol 3: Recrystallization
Rationale: Recrystallization is a powerful final purification step that removes trace impurities trapped in the amorphous solid obtained from chromatography. The principle relies on the differential solubility of the compound and impurities in a specific solvent at different temperatures. A successful crystallization can yield a product of very high purity with a well-defined crystalline structure.
Procedure:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below. Test small amounts of the purified product in various solvents.
| Solvent System | Observation (Hot) | Observation (Cold) | Recommendation |
| Ethyl Acetate / Hexane | Soluble | Insoluble (Crystals form) | Excellent Candidate |
| Dichloromethane | Soluble | Soluble | Poor Choice |
| Isopropanol | Soluble | Sparingly Soluble | Good Candidate |
| Toluene | Soluble | Insoluble (Crystals form) | Good Candidate |
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent (e.g., ethyl acetate) to the compound to achieve complete dissolution. A magnetic stir bar can aid this process.
-
Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Expert Insight: Rapid cooling leads to the formation of small, impure crystals. Slow cooling allows for the formation of a proper crystal lattice, which excludes impurities.[7]
-
-
Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single "seed" crystal of pure product.
-
Complete Crystallization: Once crystal formation begins, place the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under high vacuum to remove all residual solvent.
Troubleshooting Recrystallization
| Problem | Cause | Solution |
| Oiling Out | Solution is too supersaturated; compound is melting. | Add a small amount of solvent to redissolve the oil, then cool more slowly. Consider a solvent with a lower boiling point.[7] |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Boil off some solvent to increase concentration. Try adding a less polar "anti-solvent" (e.g., hexanes) dropwise until turbidity persists. |
| Poor Recovery | Compound is too soluble in the chosen solvent, even when cold. | Re-evaluate the solvent choice. Ensure the minimum amount of hot solvent was used for dissolution. |
Purity Assessment
The success of the purification must be validated empirically.
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities. Integration of the peaks corresponding to the 2-methyl group versus any peaks from the 1-methyl isomer can give a quantitative measure of isomeric purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique to detect trace impurities and confirm the molecular weight of the target compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
By following this integrated workflow of extraction, chromatography, and recrystallization, researchers can reliably obtain this compound in high purity, ensuring the integrity of subsequent synthetic steps and biological evaluations.
References
- 1. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one using High-Performance Liquid Chromatography
Introduction
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one is a heterocyclic compound of interest in pharmaceutical development due to its indazole core, a scaffold present in various biologically active molecules. As with any potential drug candidate or synthetic intermediate, robust and reliable analytical methods for its quantification are crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a detailed guide to a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of this compound. The principles of method validation are based on the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2][3]
The causality behind selecting reversed-phase HPLC is its versatility and suitability for analyzing moderately polar organic compounds like the target analyte. The C18 stationary phase provides excellent retention and separation based on hydrophobicity, while a UV detector offers a cost-effective and robust means of detection for chromophoric compounds.
Analytical Principle: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4] In reversed-phase HPLC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5]
The analyte, this compound, is introduced into the HPLC system and is carried by the mobile phase through the column. Its interaction with the C18 stationary phase causes it to be retained. By carefully controlling the composition of the mobile phase (the ratio of organic solvent to water), the retention time of the analyte can be modulated to achieve optimal separation from impurities and other matrix components. Following separation, the analyte passes through a UV detector, which measures the absorbance of light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram. This systematic process ensures reproducibility and accuracy of the results.
Caption: Figure 1: General Analytical Workflow
Protocol 1: HPLC-UV Method for Quantification
This protocol details the step-by-step procedure for quantifying this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software.
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 70:30 v/v). Degas the mobile phase before use. The exact ratio may need to be optimized based on the specific column and system.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
4. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or wavelength of maximum absorbance) |
| Run Time | 10 minutes |
5. System Suitability: Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[6]
6. Sample Analysis:
-
Accurately weigh the sample containing the analyte and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method Validation Protocol
To ensure the analytical method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][3] The validation process provides documented evidence that the method is accurate, precise, specific, sensitive, and robust.
Caption: Figure 2: Key Validation Parameters (ICH Q2)
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][7] This can be demonstrated by analyzing a placebo or blank sample and showing no interfering peaks at the retention time of the analyte. Peak purity can also be assessed using a photodiode array (PDA) detector.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
-
Procedure: Analyze a series of at least five concentrations of the reference standard across the intended range.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[2] It is often expressed as the percent recovery.
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[6]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
-
Procedure: Introduce small variations to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these variations.
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio ≈ 10:1, with RSD ≤ 10% |
| Robustness | System suitability passes under varied conditions. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by reversed-phase HPLC with UV detection. The detailed protocol, from sample preparation to data analysis, is designed to be a self-validating system. By adhering to the principles of method validation outlined herein, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and reproducible data, which is essential for regulatory submissions and quality assurance in the pharmaceutical industry. The provided methodologies are based on established analytical principles and authoritative guidelines, ensuring a high degree of scientific integrity.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. rsc.org [rsc.org]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note: A Scalable Protocol for the Synthesis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazolone core is a privileged scaffold found in numerous pharmacologically active compounds.[1][2] The described method, based on the condensation of 2-(hydroxymethylene)-1,3-cyclohexanedione with methylhydrazine, is selected for its operational simplicity, use of readily available starting materials, and high yield, making it highly amenable to large-scale production. We provide a detailed, step-by-step experimental procedure, process workflow diagrams, and critical considerations for thermal management and safety during scale-up.
Introduction
Nitrogen-containing heterocyclic compounds are foundational to modern pharmaceutical development, with indazole and its derivatives being of particular interest due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2][3] The specific target of this guide, this compound (CAS 1027617-67-9), serves as a key intermediate for constructing more complex molecular architectures, such as kinase inhibitors used in neurodegeneration and oncology research.[4][5][6]
The development of robust and efficient synthetic routes is crucial for advancing drug discovery programs.[7][8] Many existing methods for heterocycle synthesis can be complex or difficult to scale.[7] This protocol details a straightforward and reliable approach that addresses the need for multi-gram to kilogram quantities of this important intermediate, ensuring high purity and consistent yields.
Synthetic Strategy and Rationale
The selected synthetic pathway is a classic condensation reaction, a variation of the Knorr pyrazole synthesis, which is a cornerstone of heterocyclic chemistry. This method involves the reaction between 2-(hydroxymethylene)-1,3-cyclohexanedione and methylhydrazine.
Rationale for Selection:
-
Convergent Synthesis: Two readily available fragments are combined in a single, high-yielding step.
-
Atom Economy: The reaction is a condensation, with water being the primary byproduct, which aligns with green chemistry principles.
-
Regioselectivity: The reaction with methylhydrazine typically yields the N-2 methylated indazolone isomer as the major product, simplifying purification.[4]
-
Scalability: The protocol avoids costly metal catalysts or hazardous reagents (beyond the inherent toxicity of hydrazine derivatives), and the product often precipitates from the reaction mixture, simplifying isolation on a large scale.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one in the Synthesis of Biologically Active Heterocycles
Introduction: Unveiling a Versatile Building Block
In the landscape of modern medicinal chemistry, the indazole scaffold has earned its status as a "privileged" structural motif, consistently appearing in a multitude of clinically relevant molecules.[1][2] Its inherent drug-like properties and synthetic versatility have made it a cornerstone in the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[3][4] Within this important class of heterocycles, 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one emerges as a highly valuable and reactive intermediate. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of this building block in organic synthesis, with a particular focus on the construction of complex, biologically active fused heterocyclic systems.
The unique architecture of this compound, featuring a fused 2-methylpyrazole and a cyclohexanone ring, presents a confluence of reactive sites. The enone functionality within the six-membered ring is primed for a variety of chemical transformations, most notably condensation reactions that allow for the rapid assembly of intricate molecular frameworks. This guide will provide not only detailed protocols for its use but also the underlying scientific rationale for the experimental choices, empowering researchers to fully leverage the synthetic potential of this versatile molecule.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the title compound is a prerequisite for its widespread application. The regioselective synthesis of N-methyl-tetrahydro-indazol-5-one isomers has been a subject of study, with the cyclization of 7-(hydroxymethylene)-1,4-dioxaspiro[5][6]decan-8-one with methylhydrazine predominantly yielding the desired N-2 methyl isomer after deprotection.[5] This regioselectivity is crucial as the biological activity of indazole-based compounds can be highly dependent on the position of the N-alkylation.
Key Application: A Gateway to Pyrazolo[3,4-b]pyridine Kinase Inhibitors
A paramount application of this compound lies in its role as a key precursor for the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This fused heterocyclic system is a bioisostere of purine and is prevalent in a wide array of potent and selective protein kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and TANK-binding kinase 1 (TBK1).[3][5][7][8][9]
The synthetic strategy typically involves a multicomponent reaction, a powerful tool in medicinal chemistry for rapidly generating molecular diversity. In this context, the active methylene group (at the C-5 position) of the indazolone can participate in a Knoevenagel condensation with an aldehyde, followed by cyclization and aromatization to furnish the desired pyrazolo[3,4-b]pyridine core.
Mechanistic Rationale
The reaction proceeds through a cascade of well-established transformations. The choice of a base, often a weak amine like piperidine or an inorganic base, is critical to deprotonate the active methylene group of the indazolone, initiating the Knoevenagel condensation with the aldehyde. The resulting intermediate undergoes cyclization with a nitrogen source, typically ammonia or its equivalent (e.g., ammonium acetate), followed by dehydration and oxidation to yield the aromatic pyrazolo[3,4-b]pyridine.
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-4-ol derivatives
This protocol describes a representative multicomponent reaction for the synthesis of a substituted pyrazolo[3,4-b]pyridine library.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure pyrazolo[3,4-b]pyridine derivative.
Self-Validation:
-
TLC Analysis: Compare the reaction mixture to the starting materials to confirm the consumption of reactants and the formation of a new, more polar product.
-
Melting Point: The purified product should have a sharp and defined melting point.
-
Spectroscopic Analysis:
-
¹H NMR: Expect to see the disappearance of the signals corresponding to the active methylene protons of the starting indazolone and the appearance of new aromatic and methine protons.
-
¹³C NMR: Confirm the formation of the new pyridine ring with characteristic chemical shifts.
-
Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product.
-
Data Presentation: Representative Yields
The following table summarizes the expected yields for the synthesis of various pyrazolo[3,4-b]pyridine derivatives using Protocol 1 with different aromatic aldehydes.
| Entry | Aromatic Aldehyde (R group) | Product | Expected Yield (%) |
| 1 | Phenyl | 2-Methyl-4-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-4-ol | 85-92 |
| 2 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-4-ol | 82-90 |
| 3 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-4-ol | 88-95 |
| 4 | 3-Nitrophenyl | 2-Methyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-4-ol | 78-85 |
Conclusion and Future Outlook
This compound is a potent and versatile building block in organic synthesis. Its application in the multicomponent synthesis of pyrazolo[3,4-b]pyridines provides a rapid and efficient route to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The protocols and mechanistic insights provided in this application note are intended to facilitate the exploration of this valuable scaffold in drug discovery and development programs. Future work in this area will likely focus on expanding the diversity of accessible pyrazolo[3,4-b]pyridines through the use of a broader range of aldehydes and active methylene compounds, as well as the development of enantioselective synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Welcome to the technical support guide for the synthesis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. We will delve into the mechanistic origins of common impurities, provide actionable troubleshooting advice, and present detailed protocols to enhance regioselectivity and overall yield.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically achieved via the condensation of 1,3-cyclohexanedione with methylhydrazine. While straightforward in principle, this reaction is frequently complicated by a lack of regioselectivity. Methylhydrazine, an unsymmetrical nucleophile, can attack the intermediate enone at two different nitrogen atoms, leading to a mixture of the desired N2-methylated product and the isomeric N1-methylated side product. Controlling this regioselectivity is the primary challenge, alongside other process-related impurities that can affect yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Regioisomeric Impurities
Q1: My final product is a mixture of two isomers that are difficult to separate. What is the major isomeric impurity and why does it form?
A1: The most common and challenging side product is the regioisomeric 1-methyl-6,7-dihydro-1H-indazol-4(5H)-one. The formation of N1 versus N2 substituted indazoles is a well-documented challenge in heterocyclic chemistry.[1][2][3] The indazole ring system can exist in two tautomeric forms, 1H-indazole and 2H-indazole.[4][5][6] The 1H-tautomer is generally more thermodynamically stable.[5][7][8] Consequently, reactions that are under thermodynamic control or that proceed through an indazole anion intermediate can lead to significant amounts of the N1-substituted product.
The reaction between 1,3-cyclohexanedione and methylhydrazine proceeds through a hydrazone intermediate, which then cyclizes. The regiochemical outcome is determined during this cyclization step and is highly sensitive to reaction conditions.
Q2: How can I control the reaction to selectively favor the desired 2-Methyl (N2) isomer?
A2: Achieving high N2 selectivity requires careful manipulation of reaction conditions to favor a kinetically controlled pathway or to exploit the specific reactivity of the starting materials. Several factors are critical:
-
pH/Catalyst: The choice of acid or base catalyst is crucial. Acidic conditions can protonate the intermediate, influencing the nucleophilicity of the two nitrogen atoms and guiding the cyclization. Some literature suggests acidic conditions can promote N2-alkylation.[1]
-
Solvent: The polarity of the solvent can influence the stability of the transition states leading to the N1 and N2 isomers. Protic solvents like ethanol or acetic acid are common for this type of condensation.
-
Temperature: Lower temperatures often favor the kinetically controlled product. It is advisable to run initial optimization reactions at lower temperatures (e.g., 0 °C to room temperature) before attempting higher temperatures.
The diagram below illustrates the key branching point in the reaction pathway leading to the desired product and its main regioisomeric impurity.
Caption: Reaction pathway showing the formation of N1 and N2 regioisomers.
Q3: How can I confirm the identity of the N1 and N2 isomers in my product mixture?
A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are definitive for distinguishing between N1 and N2-substituted indazoles.
-
¹H NMR: The chemical shifts of the protons on the indazole ring and the N-methyl group will be different. Often, the proton at the C3 position is a key indicator.
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic ring will differ significantly between the two isomers.
-
HMBC/NOE: 2D NMR experiments like HMBC can show correlations between the N-methyl protons and the carbons of the indazole ring (C3 and C7a), allowing for unambiguous assignment.[9] NOE experiments can show through-space correlations that help differentiate the isomers.
High-Performance Liquid Chromatography (HPLC) can typically be used to separate the two isomers for analytical quantification, and their distinct UV-Vis spectra can further aid in identification.[2]
Category 2: Process-Related Impurities
Q4: I observe a significant amount of a high molecular weight impurity. What could it be?
A4: This is likely a dimeric impurity arising from the self-condensation of the 1,3-cyclohexanedione starting material, or a reaction between the enamine intermediate and another molecule of the dione.[10] These reactions are often catalyzed by the same acidic or basic conditions used for the main indazole synthesis. To mitigate this, consider the following:
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Order of Addition: Add the 1,3-cyclohexanedione slowly to a solution of methylhydrazine. This maintains a low concentration of the dione, minimizing its opportunity for self-reaction.
-
Temperature Control: Self-condensation reactions often have a higher activation energy. Running the reaction at a lower temperature can suppress the formation of these dimers.
Q5: My reaction seems to stall, and I am isolating unreacted hydrazone intermediate. How can I drive the cyclization to completion?
A5: Incomplete cyclization can be due to several factors. The cyclization step often requires dehydration and can be reversible.
-
Dehydration: Ensure your reaction conditions facilitate the removal of water. If running in a solvent like toluene, using a Dean-Stark apparatus can effectively remove the water byproduct and drive the reaction to completion.
-
Acid/Base Catalyst: The cyclization is often the slowest step and is typically acid-catalyzed. Ensure you are using an adequate amount of a suitable acid catalyst (e.g., acetic acid, p-toluenesulfonic acid).
-
Reaction Time/Temperature: The cyclization may simply require more energy or time. After the initial condensation, a period of heating (reflux) may be necessary to ensure full conversion to the indazolone product.
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes general trends observed in indazole synthesis that influence the N1/N2 product ratio. Specific optimization for this compound is recommended.
| Condition | N1-Alkylation (Side Product) Favored By | N2-Alkylation (Desired Product) Favored By | Rationale |
| Control | Thermodynamic | Kinetic | The 1H-tautomer precursor to the N1 product is often more stable.[5][7] |
| Base | Strong, non-coordinating bases (e.g., NaH) | Weaker bases or acidic conditions | Strong bases fully deprotonate the indazole anion, allowing equilibration to the more stable N1 anion.[1][9] |
| Solvent | Polar aprotic (e.g., DMF, THF) | Protic or non-polar solvents | Polar aprotic solvents stabilize the indazole anion, favoring the thermodynamic N1 product.[7][9] |
| Substituents | Electron-donating groups | Steric hindrance at C7 position | Substituents on the ring can electronically or sterically direct the reaction.[7][8][9] |
Experimental Protocols
Protocol 1: Optimized Synthesis for this compound
This protocol is designed to favor the kinetic N2-product through careful control of temperature and acidic catalysis.
Materials:
-
1,3-Cyclohexanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexanedione in ethanol (approx. 5 mL per gram of dione).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylhydrazine dropwise to the cooled solution over 15-20 minutes. Maintain the temperature below 5 °C.
-
Add glacial acetic acid to the mixture.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Gently heat the reaction mixture to reflux and maintain for 2-3 hours to ensure complete cyclization. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the desired N2-isomer from the N1-isomer and other impurities.
Protocol 2: Analytical Method for Isomer Differentiation by ¹H NMR
-
Prepare separate, purified samples of the major and minor isomers via preparative HPLC or careful column chromatography.
-
Dissolve each sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC, NOESY) spectra.
-
For the N2-isomer (desired product), expect to see an HMBC correlation between the N-methyl protons and the C3 carbon of the pyrazole ring.
-
For the N1-isomer (side product), the HMBC correlation will be between the N-methyl protons and the C7a bridgehead carbon.
Troubleshooting Workflow
This flowchart provides a decision-making guide for optimizing the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. caribjscitech.com [caribjscitech.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one stability and storage issues
Welcome to the technical support center for 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability and storage challenges encountered during experimentation. By understanding the chemical nature of this indazolone derivative, you can ensure the integrity of your results.
I. Compound Overview and General Stability
This compound is a bicyclic heterocyclic compound. The indazole core is generally stable; however, like many complex organic molecules, its stability can be compromised by improper storage and handling. The primary factors influencing its degradation are exposure to light, extreme pH conditions, high temperatures, and oxidizing agents.
While specific degradation kinetics for this particular molecule are not extensively published, the known reactivity of the broader indazole and indazolone classes of compounds provides a strong basis for understanding its stability profile.[1][2][3]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container to protect it from light and moisture. While some suppliers suggest room temperature storage, for maximum stability, it is recommended to store it in a cool, dry place, such as a refrigerator at 2-8°C, particularly if it will be stored for an extended period. To prevent moisture condensation upon removal from cold storage, allow the container to equilibrate to room temperature before opening. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow oxidation.
Q2: How should I prepare and store solutions of this compound?
A2: It is always best to prepare solutions fresh for each experiment. If storage of a stock solution is unavoidable, it should be stored in an amber vial at low temperatures (-20°C or -80°C) to minimize degradation. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents for long-term storage. The stability of the compound in aqueous solutions is pH-dependent, with greater stability expected at near-neutral pH.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of indazole derivatives, the following degradation pathways are plausible:
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Photodegradation: Exposure to UV light can induce a rearrangement of the indazole ring to form a benzimidazole derivative.[1][4] This is a known phototransposition reaction for indazoles.
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Hydrolysis: Under strongly acidic or basic conditions, the indazolone ring may be susceptible to hydrolysis.
-
Oxidation: The compound may be sensitive to strong oxidizing agents. The presence of the ketone and the dihydro- nature of one of the rings could be sites for oxidative cleavage.
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Thermal Decomposition: As with most organic compounds, high temperatures can lead to decomposition.
Q4: I am seeing an unexpected peak in my HPLC analysis after storing my sample in solution. What could it be?
A4: An unexpected peak could be a degradation product. If the sample was exposed to light, a photoproduct like a benzimidazole derivative is a possibility. If the solution was not pH-neutral, a hydrolytic degradant could have formed. It is also possible that the peak corresponds to an impurity from the solvent or a co-eluting compound from your reaction mixture. To identify the unknown peak, techniques like LC-MS are highly recommended.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to the stability of this compound.
Guide 1: Inconsistent or Poor Reproducibility in Biological Assays
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased potency of the compound over time. | Degradation of the compound in the stock solution. | Prepare fresh stock solutions for each experiment. If storing, aliquot into single-use vials to avoid multiple freeze-thaw cycles. Store at -80°C in an appropriate solvent. |
| High variability between replicate experiments. | Inconsistent handling of the compound, leading to variable levels of degradation. | Standardize the protocol for solution preparation and handling. Minimize exposure of the compound (both solid and in solution) to light and elevated temperatures. |
| Unexpected biological response. | The observed activity is due to a degradation product rather than the parent compound. | Characterize the purity of the compound before each experiment using HPLC. If degradation is observed, purify the compound or obtain a new batch. |
Guide 2: Appearance of Unknown Impurities in Analytical Data (HPLC, NMR)
| Observed Problem | Potential Cause | Suggested Solution |
| New peaks appear in the HPLC chromatogram after sample preparation. | The compound is degrading in the chosen solvent or under the analytical conditions. | Check the stability of the compound in the mobile phase. Use a less harsh solvent for sample preparation if possible. Ensure the sample is protected from light during analysis. |
| Broad or distorted peaks in NMR spectrum. | Presence of paramagnetic impurities or aggregation of the compound. | Purify the sample. If aggregation is suspected, try acquiring the spectrum at a different concentration or in a different deuterated solvent. |
| NMR signals inconsistent with the expected structure. | The compound may have undergone a chemical transformation (e.g., tautomerization or degradation). | Re-verify the structure using 2D NMR techniques and mass spectrometry. Compare the data with a freshly prepared sample from a reliable source. |
IV. Experimental Protocols
Protocol 1: Assessment of Compound Purity by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: UV, scan for optimal wavelength (typically around 254 nm for aromatic systems).
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) and optimize as needed.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
-
-
Analysis:
-
Inject the sample and analyze the chromatogram for the presence of impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
V. Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Analytical Results
Caption: Workflow for troubleshooting unexpected analytical results.
VI. Data Summary
| Parameter | Recommendation | Rationale |
| Solid Storage | 2-8°C, in a tightly sealed, opaque container. Under inert gas for maximum stability. | To minimize thermal degradation, oxidation, and hydrolysis from atmospheric moisture. |
| Solution Storage | Prepare fresh. If necessary, store at -20°C to -80°C in amber vials. | To slow down solvent-mediated degradation and photodegradation. |
| pH in Aqueous Solutions | Maintain near-neutral pH (6-8). | To avoid acid or base-catalyzed hydrolysis of the indazolone ring.[1] |
| Light Exposure | Minimize exposure to ambient and UV light. | To prevent phototransposition to benzimidazole derivatives.[1][4] |
| Incompatible Materials | Strong oxidizing agents. | To prevent oxidative degradation of the molecule. |
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and halide compatible synthesis of 2- N -substituted indazolone derivatives via photochemical cyclization in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02466B [pubs.rsc.org]
- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Purification of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Welcome to the technical support center for the chromatographic purification of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the challenges of purifying this polar, nitrogen-containing heterocyclic ketone.
Introduction to the Molecule and Purification Challenges
This compound is a heterocyclic compound with a polar ketone functional group and a basic nitrogen atom within its indazole ring system. This combination of features can present several challenges during chromatographic purification. The polarity of the molecule can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor peak shape and low recovery. Conversely, in reversed-phase chromatography, it may exhibit poor retention. Furthermore, the presence of a basic nitrogen can lead to peak tailing on acidic silica surfaces.
This guide will provide a structured approach to troubleshooting common issues encountered during the purification of this and structurally similar compounds.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you might encounter during the purification of this compound.
Problem 1: Poor Peak Shape - Tailing Peaks in Normal-Phase Chromatography
Q: I'm observing significant peak tailing during the purification of my compound on a silica gel column. What is causing this and how can I fix it?
A: Peak tailing in normal-phase chromatography, especially for nitrogen-containing compounds, is often due to strong, non-ideal interactions between the basic nitrogen atom of your indazolone and acidic silanol groups on the surface of the silica gel.[1] This interaction is a form of secondary adsorption that slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.
-
Stationary Phase Choice:
-
Deactivated Silica: If basic modifiers are not compatible with your downstream applications, consider using a deactivated silica gel. This silica has been treated to reduce the number of accessible silanol groups.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[2]
-
-
Sample Loading: Overloading the column can exacerbate tailing. Ensure you are not exceeding the recommended loading capacity for your column. A good rule of thumb is to load 1-5% of the column weight for a challenging separation.
Problem 2: Low Recovery of the Target Compound
Q: After my chromatographic run, I'm getting a very low yield of this compound. Where is my compound going?
A: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, degradation of the compound on the column, or co-elution with other components.
Troubleshooting Steps:
-
Irreversible Adsorption: As mentioned above, strong interactions with the stationary phase can lead to your compound not eluting at all.
-
Compound Instability: The compound may be degrading on the acidic silica gel.[2]
-
Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate to see if any new spots have appeared, which would indicate degradation.
-
Solution: If instability is confirmed, use a deactivated stationary phase or a different purification technique. Also, consider the stability of your compound in the chosen solvents.
-
-
Co-elution with an Unseen Impurity: Your compound might be eluting with an impurity that is not UV-active, leading to a lower-than-expected yield of pure compound after solvent evaporation.
-
Solution: Analyze your collected fractions by a more universal detection method, such as mass spectrometry (MS) or evaporative light scattering detection (ELSD), to identify any co-eluting species.
-
Problem 3: Difficulty in Separating the Target Compound from a Close-Eluting Impurity
Q: I have an impurity that is co-eluting or very close to my product peak. How can I improve the resolution?
A: Achieving good separation between closely eluting compounds requires optimizing the selectivity of your chromatographic system.[3]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: Change the composition of your mobile phase. For normal-phase chromatography, try switching from a standard ethyl acetate/hexane system to one containing dichloromethane, methanol, or isopropanol. Different solvents will have different interactions with your compound and the impurity, potentially leading to better separation.
-
Gradient Elution: If you are using an isocratic (constant solvent composition) method, switching to a shallow gradient elution can often improve resolution between closely eluting peaks.[4]
-
-
Change the Stationary Phase:
-
Different Polarity: If you are using silica gel (a polar stationary phase), consider trying a non-polar stationary phase like C18 in a reversed-phase setup. This will completely change the elution order, as retention will be based on hydrophobicity rather than polarity.
-
Alternative Normal Phases: Other normal-phase stationary phases like diol or cyano-bonded silica offer different selectivities compared to standard silica.
-
-
Temperature: In HPLC, adjusting the column temperature can sometimes improve separation. An increase in temperature generally decreases retention time and can lead to sharper peaks.[4]
Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reversed-phase chromatography for this compound?
A1: The choice depends on the polarity of your compound and the impurities you need to separate from.
-
Normal-Phase (e.g., Silica Gel): Given the polar nature of the ketone and the heterocyclic ring, normal-phase chromatography is a good starting point. However, be prepared to address the potential for peak tailing due to the basic nitrogen.
-
Reversed-Phase (e.g., C18): If your compound is sufficiently retained on a C18 column, reversed-phase chromatography can be an excellent option, especially for separating it from less polar impurities. You may need to use a mobile phase with a high aqueous content to achieve adequate retention.
Q2: How do I choose the right mobile phase for my TLC analysis and column chromatography?
A2: Thin-Layer Chromatography (TLC) is an essential tool for developing your column chromatography method.
-
Start with a Mid-Polarity System: For normal-phase TLC on silica gel, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Adjust Polarity:
-
Target Rf Value: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate. This will generally translate to a good elution profile on a flash chromatography column.
-
Additives: If you observe streaking on the TLC plate, add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your developing solvent.[1]
Q3: What is the role of pH in the reversed-phase purification of this compound?
A3: The pH of the mobile phase is a critical parameter in reversed-phase chromatography of ionizable compounds like your indazolone. The basic nitrogen atom can be protonated at acidic pH.
-
Low pH (e.g., pH 2-4): At a pH below the pKa of the basic nitrogen, the compound will be protonated and exist as a cation. This will make it more polar and can lead to reduced retention on a C18 column. However, a low pH can suppress the interaction of basic compounds with residual silanols on the stationary phase, leading to better peak shape. Using a buffer like formic acid or trifluoroacetic acid (TFA) at 0.1% is common.
-
High pH (e.g., pH 8-10): At a pH above the pKa, the compound will be in its neutral form, making it less polar and increasing its retention on a C18 column. However, traditional silica-based C18 columns are not stable at high pH. If you need to work at high pH, you must use a hybrid or polymer-based column designed for these conditions.
-
Recommendation: Start your method development at a low pH (e.g., with 0.1% formic acid in the mobile phase) to ensure good peak shape. If retention is too low, you can explore using a column that is stable at higher pH to work with the neutral form of the molecule.
Q4: What are some potential impurities I should be aware of during the synthesis and purification?
A4: The synthesis of 2-methyl-indazole derivatives can sometimes lead to the formation of the 1-methyl isomer as a side product. Additionally, starting materials and reagents from the synthesis can be present as impurities. If the synthesis involves the reduction of a nitro group, incomplete reduction could lead to nitro-containing impurities. It is crucial to have an analytical method, such as LC-MS, to identify the masses of the impurities to help guide the purification strategy.
Experimental Protocols
Protocol 1: Initial TLC Method Development (Normal-Phase)
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1-2 mg/mL.
-
Spot the solution onto a silica gel TLC plate with a fluorescent indicator.
-
Develop the TLC plate in a chamber equilibrated with a starting mobile phase of 50:50 ethyl acetate/hexane.
-
Visualize the plate under UV light (254 nm) and with a suitable stain if necessary (e.g., potassium permanganate).
-
Adjust the mobile phase composition to achieve an Rf value of 0.2-0.4 for the product spot.
-
If streaking is observed, add 0.5% triethylamine to the mobile phase.
-
-
Test other solvent systems (e.g., dichloromethane/methanol) to find the best separation from impurities.
Protocol 2: Generic Flash Chromatography Purification (Normal-Phase)
-
Select a column size appropriate for the amount of crude material you need to purify.
-
Pack the column with silica gel using the optimized mobile phase from your TLC analysis.
-
Pre-equilibrate the column by flushing with at least 5 column volumes of the mobile phase.
-
Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the elution by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Suggested Starting Conditions for Method Development
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase A | Hexane or Heptane | Water + 0.1% Formic Acid |
| Mobile Phase B | Ethyl Acetate or Dichloromethane/Methanol | Acetonitrile or Methanol |
| Initial Eluent | 80:20 A:B (adjust based on TLC) | 95:5 A:B (adjust based on retention) |
| Modifier | 0.1-1% Triethylamine (if tailing) | N/A (pH controlled by acid) |
| Detection | UV (254 nm or other appropriate λ) | UV (254 nm or other appropriate λ) |
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for addressing peak tailing issues.
Diagram 2: Mobile Phase Selection Logic
Caption: Decision tree for mobile phase optimization using TLC.
References
Technical Support Center: Strategies for Increasing the Solubility of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Welcome to the technical support guide for 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. As Senior Application Scientists, we understand that realizing the full potential of a novel compound in any assay is critically dependent on achieving adequate solubility. This guide is structured to provide you with a comprehensive, step-by-step approach to tackle solubility challenges, grounded in established physicochemical principles and field-proven laboratory techniques.
Section 1: Understanding the Challenge - A Physicochemical Profile
Q: I'm starting work with this compound. What are its likely solubility characteristics and why might it be difficult to dissolve in aqueous buffers?
A: Direct experimental data for this specific compound is not extensively published. However, by analyzing its chemical structure—a substituted, bicyclic heterocyclic ketone—we can predict its physicochemical properties and anticipate solubility issues. Compounds of this nature are common in drug discovery pipelines and often present challenges.[1]
The structure features a lipophilic (fat-loving) indazole core and a ketone group. While the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, the overall molecule has a significant non-polar character. This leads to a classic "brick-dust" and/or "grease-ball" scenario: the molecule may have strong crystal lattice energy and prefers to interact with itself rather than with water.[2]
Predicted Physicochemical Profile (Estimated)
| Property | Estimated Value/Characteristic | Implication for Aqueous Solubility |
|---|---|---|
| Molecular Weight | 150.18 g/mol [3] | Low molecular weight is generally favorable, but other factors dominate. |
| LogP (Octanol-Water Partition Coefficient) | Moderately High (>2.0) | Indicates a preference for non-polar environments over water, suggesting low aqueous solubility. |
| Aqueous Solubility | Very Low (<10 µg/mL) | The compound is likely to be poorly soluble or practically insoluble in neutral aqueous buffers.[4] |
| pKa (Acid Dissociation Constant) | Weakly Basic (pKa ~ 1-3) | The nitrogen atoms on the pyrazole ring can be protonated.[3][5] This suggests that solubility will be highly dependent on pH, increasing significantly in acidic conditions.[6][7] |
| Hydrogen Bonding | 2 Acceptors (N, O), 0 Donors | Limited hydrogen bonding potential with water further contributes to poor solubility. |
Based on this profile, you should anticipate that direct dissolution in standard phosphate-buffered saline (PBS) or cell culture media will be unsuccessful at concentrations required for most assays.
Section 2: Initial Troubleshooting & The First Steps
This section provides a logical workflow for initial solubilization attempts, starting with the most common and straightforward methods.
Q: I have the solid compound. What is the absolute first thing I should do?
A: The universally accepted first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solubilizing capacity for a wide range of organic molecules.[8]
-
Weigh Compound: Accurately weigh approximately 1-5 mg of this compound into a sterile, conical-bottom microfuge tube or glass vial.
-
Calculate Solvent Volume: Calculate the precise volume of anhydrous DMSO required to achieve the desired concentration (e.g., 10 mM).
-
Formula: Volume (µL) = [Mass (mg) / 150.18 ( g/mol )] x 100,000
-
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Ensure Complete Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.[9] Visually inspect against a light source to confirm that the solution is a clear, homogenous liquid with no visible crystals.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Water absorption by DMSO can significantly reduce its solvating power and promote compound precipitation over time.[10]
Q: My 10 mM DMSO stock is perfectly clear, but when I dilute it into my aqueous assay buffer, a precipitate forms immediately. What is happening and how do I fix it?
A: This is a very common and expected phenomenon known as "solvent shock" or "crashing out." Your compound is highly soluble in 100% DMSO but becomes kinetically and thermodynamically insoluble when the solvent environment abruptly changes to a highly polar, aqueous buffer.[11] The key is to control the dilution process and not exceed the compound's maximum solubility in the final aqueous solution.
Below is a troubleshooting workflow to address this critical issue.
Caption: Troubleshooting workflow for compound precipitation.
Section 3: Advanced Solubilization Strategies
If simple dilution protocols fail, you must employ formulation strategies to increase the apparent solubility of the compound in your aqueous system.
3.1 pH Adjustment
Q: Based on the predicted pKa, can I use pH to increase the solubility of this compound?
A: Yes, this is the most promising and scientifically-driven approach for this particular molecule. As a weak base, this compound will become protonated and positively charged as the pH of the solution decreases. This charged species is significantly more polar and will have much higher solubility in water.[12] The goal is to find a pH that is low enough to solubilize the compound but still compatible with your assay's biological system.
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 7.5 down to pH 5.0 in 0.5 unit increments). Use buffers like MES (pH 5.5-6.7) and HEPES (pH 7.2-8.2), as phosphate buffers can sometimes precipitate with small molecules.
-
Spike Compound: Add a small aliquot of your high-concentration DMSO stock to each buffer to achieve a target concentration that is 2-5x higher than your desired final assay concentration. Keep the final DMSO percentage constant and low (<1%).
-
Equilibrate: Vortex each sample vigorously and let them equilibrate at room temperature for 1-2 hours.
-
Observe: Visually inspect each tube for precipitation. You can also quantify the amount of soluble compound by centrifuging the samples to pellet any precipitate and measuring the concentration in the supernatant via HPLC-UV or a similar method.
-
Select pH: Choose the lowest pH that maintains full solubility and is compatible with your experimental model (e.g., many enzymes are active at pH 6.5; some cell lines can tolerate pH 6.8 for short periods).
3.2 Co-solvents
Q: If pH adjustment isn't sufficient or compatible with my assay, which co-solvents should I consider, and at what concentrations?
A: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[13][14] This reduces the interfacial tension between the water and your hydrophobic compound, making solvation more favorable.[15] The choice of co-solvent depends heavily on the tolerance of your biological assay.
Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Conc. | Pros | Cons |
|---|---|---|---|
| Ethanol | 1-5% | Less toxic than DMSO for many cell types. | Can affect enzyme activity; volatile. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | Low toxicity, commonly used in formulations. | Can be viscous; may interfere with some assays. |
| Propylene Glycol (PG) | 5-20% | Good safety profile. | Can be viscous. |
| N,N-Dimethylformamide (DMF) | <0.5% | Strong solubilizer. | Higher cellular toxicity than DMSO. |
Important: Always run a vehicle control with the same final concentration of the co-solvent to ensure that any observed effects are due to your compound and not the solvent itself.[11]
3.3 Cyclodextrins
Q: I've heard about cyclodextrins for poorly soluble drugs. What are they and how can they help?
A: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular encapsulating agents.[16] They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) inner cavity. Your poorly soluble compound can partition into this non-polar cavity, forming a water-soluble "inclusion complex."[2][17] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[18]
For in-vitro use, chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and low toxicity.[19]
Caption: Mechanism of cyclodextrin inclusion complex formation.
-
Prepare CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your desired assay buffer. Warming the buffer can help dissolve the cyclodextrin.
-
Add Compound: Add your compound as a solid or from a minimal volume of a highly volatile solvent (like methanol or acetone, which can be evaporated off) directly to the HP-β-CD solution.
-
Complexation: Vortex vigorously and sonicate for 30-60 minutes. The solution may need to be shaken overnight at room temperature to reach equilibrium.
-
Sterilization & Clarification: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved compound and ensure sterility.
-
Usage: Use this solution as your new "stock" for dilution into the final assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
3.4 Surfactants
Q: When should I consider using a surfactant, and what's the difference between types?
A: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, similar to cyclodextrins, and a hydrophilic shell that makes the entire structure water-soluble.[4][20]
Surfactants are a powerful option but should be used cautiously as they can disrupt cell membranes or denature proteins at higher concentrations.[5]
-
Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally milder and preferred for biological assays.[20]
-
Ionic surfactants like Sodium Dodecyl Sulfate (SDS) are much harsher and are typically only used in cell-free assays where protein denaturation is not a concern.
Section 4: Special Considerations for Cell-Based Assays
Q: How does the presence of serum (e.g., FBS) in my cell culture media affect compound solubility?
A: Serum contains high concentrations of proteins, most notably albumin, which can act as a natural carrier for lipophilic compounds.[21] For many compounds, the presence of serum can significantly increase solubility by binding to the compound and keeping it in solution.[22] However, this can also be a confounding factor:
-
It can mask a fundamental solubility problem: Your compound might appear soluble in complete media but will crash out if you move to a serum-free assay.
-
It affects free drug concentration: Only the unbound fraction of your compound is typically considered active. High protein binding can reduce the effective concentration of your compound at its target.
Recommendation: Whenever possible, determine the solubility of your compound in both the base medium and the complete, serum-containing medium to fully understand its behavior.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. brimr.org [brimr.org]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. Indazole CAS#: 271-44-3 [m.chemicalbook.com]
- 7. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ziath.com [ziath.com]
- 11. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 18. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Serum proteins are extracted along with monolayer cells in plasticware and interfere with protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Welcome to the technical support resource for the synthesis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yield results.
Overview: The Synthetic Challenge
The synthesis of this compound, a valuable heterocyclic building block, is most commonly achieved via the condensation and cyclization of a suitable 1,3-dicarbonyl precursor with methylhydrazine. The primary challenge in this synthesis is controlling the regioselectivity of the N-methylation. The reaction can yield two different regioisomers: the desired N2-methyl product and the undesired N1-methyl isomer. Reaction conditions must be carefully optimized to favor the formation of the thermodynamically stable and desired 2H-indazole product.[1]
General Reaction Scheme
Caption: General synthesis pathway highlighting the formation of both N1 and N2 regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when synthesizing this compound?
A1: The principal challenge is controlling regioselectivity.[2] The cyclization with methylhydrazine can occur at two different nitrogen atoms, leading to a mixture of the desired 2-methyl-2H-indazole and the isomeric 1-methyl-1H-indazole. Achieving high selectivity for the N2 isomer requires careful control over solvent, temperature, and pH.[1]
Q2: How can I reliably distinguish between the N1 and N2 methyl isomers?
A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are definitive.
-
¹H NMR: The chemical shift of protons adjacent to the N-methyl group will differ significantly. More conclusively, the proton at the 3-position of the indazole ring is generally shifted downfield in 2H-indazoles compared to the corresponding 1H-isomer.[1]
-
NOE Difference Spectroscopy: This is a powerful technique to confirm the N2 isomer. Irradiation of the N-methyl protons should show a Nuclear Overhauser Effect (NOE) enhancement for the proton at the C3 position of the indazole ring, a spatial relationship that is absent in the N1 isomer. This method has been used to unambiguously confirm N2-methyl isomer structures.[3]
-
¹³C & ¹⁵N NMR: These techniques can also be diagnostic, as the chemical shifts of the ring carbons and nitrogens are sensitive to the position of the methyl group.[1]
Q3: Can high temperatures adversely affect the synthesis?
A3: Yes, while heat is required to drive the cyclization, excessive temperatures can lead to the formation of degradation products and potentially alter the isomeric ratio.[1] It is crucial to establish the optimal temperature that provides a reasonable reaction rate without promoting side reactions. We recommend a carefully controlled temperature ramp or maintaining a specific reflux temperature as determined by optimization experiments.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Q: My reaction has stalled, and TLC/LC-MS analysis shows primarily unreacted starting material. What went wrong?
-
A (Cause & Solution): This often points to inefficient formation of the initial hydrazone intermediate or failure of the subsequent cyclization.
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Reagent Quality: Methylhydrazine is susceptible to oxidation. Ensure you are using a fresh bottle or a recently purified reagent.
-
pH Control: The initial condensation to form the hydrazone is typically favored under slightly acidic to neutral conditions, while the subsequent cyclization (dehydration) is often promoted by acid. If the reaction medium is too basic or too strongly acidic, either step can be inhibited. A common strategy is to perform the condensation first, then add an acid catalyst (e.g., acetic acid) to drive the cyclization.
-
Inefficient Water Removal: The cyclization step is a dehydration reaction. If water is not effectively removed (e.g., by a Dean-Stark trap in suitable solvents or by using a dehydrating agent), the equilibrium may not favor product formation.
-
-
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
-
Q: My final product is a mixture of the desired N2-isomer and the N1-isomer. How can I improve the selectivity?
-
A (Cause & Solution): Regioselectivity is a thermodynamic and kinetic balancing act influenced by multiple factors. The N2-isomer is often the thermodynamically more stable product.[1]
-
Solvent Choice: Polar, aprotic solvents like THF or DMF can influence the transition state and favor one isomer over the other. In N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product, so different conditions are needed here.[1] For this specific cyclization, protic solvents like ethanol or acetic acid are commonly used. Experimenting with solvent polarity is a key optimization step.
-
Base/Acid Selection: The choice of catalyst is critical. While some protocols may use a base, an acid catalyst (like acetic acid or p-toluenesulfonic acid) is often employed to catalyze the dehydration and cyclization, which can favor the formation of the more stable N2 isomer.
-
Temperature and Reaction Time: Allowing the reaction to proceed for a longer time at a moderate temperature can favor the formation of the more thermodynamically stable N2 product. A shorter reaction time at a higher temperature might yield a kinetically controlled, less selective mixture.
-
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Problem 3: Significant Impurity Formation (Other than N1-isomer)
-
Q: My reaction produces a significant amount of a polar, baseline impurity on TLC. What could it be?
-
A (Cause & Solution): This could be a dimeric impurity or an incomplete cyclization product like a hydrazone.[1]
-
Hydrazone Intermediate: If the cyclization is slow or incomplete, the hydrazone intermediate may persist. This can often be resolved by increasing the reaction temperature or adding an acid catalyst to promote the final dehydration step.
-
Dimerization/Polymerization: Under harsh conditions (e.g., excessively high temperature or presence of strong, non-selective bases), starting materials or intermediates can undergo self-condensation or polymerization. Ensure the temperature is well-controlled and use the appropriate stoichiometry of reagents.
-
-
Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific starting materials and lab conditions.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Precursor | 2-(hydroxymethylene)cyclohexane-1,3-dione derivative | A common and effective starting point for this scaffold. |
| Reagent | Methylhydrazine (1.0 - 1.2 equivalents) | Use a slight excess to ensure complete reaction. Must be fresh. |
| Solvent | Acetic Acid or Ethanol | Acetic acid can act as both solvent and catalyst. Ethanol is a good alternative, often requiring a separate acid catalyst. |
| Temperature | 80 - 120 °C (Reflux) | Solvent-dependent. Monitor reaction progress to avoid degradation at higher temperatures. |
| Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS until starting material is consumed. |
| Work-up | Neutralization, Extraction | Neutralize with a base (e.g., NaHCO₃), then extract with a suitable organic solvent (e.g., Ethyl Acetate, DCM). |
| Purification | Column Chromatography | Silica gel, using a gradient of Ethyl Acetate in Hexanes or DCM/Methanol. |
Protocol 1: Synthesis of this compound
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To a round-bottom flask equipped with a reflux condenser, add the 1,3-dicarbonyl precursor (1.0 eq).
-
Add the solvent of choice (e.g., acetic acid, approx. 5-10 mL per gram of precursor).
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Begin stirring the solution. Add methylhydrazine (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is complete when the starting dicarbonyl spot has been fully consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water and carefully neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can then be purified.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as hexanes/ethyl acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the dry powder onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The N1 and N2 isomers typically have different polarities and can be separated.[1]
-
Collect fractions and analyze by TLC to identify those containing the pure, desired product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS.
References
Avoiding degradation of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one during experiments
Welcome to the technical support guide for 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this valuable chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common initial questions regarding the stability and fundamental properties of this compound.
Q1: What is this compound, and why is its stability a primary concern?
Answer: this compound is a heterocyclic organic compound frequently used as a key building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of novel therapeutic agents. Its structure, featuring a dihydro-indazole core fused to a cyclohexanone ring, contains several reactive functional groups.
The primary concern for its stability arises from two key structural features:
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A Dihydro-Aromatic System: The partially saturated pyrazole ring is susceptible to oxidation, which can lead to an irreversible aromatization of the ring system. This is a common degradation pathway for many dihydro-heterocyclic compounds.
-
An α,β-Unsaturated Ketone Moiety (Enone-like system): The molecule contains a ketone conjugated with a C=N bond within the pyrazole ring. This functionality is prone to various reactions, including nucleophilic addition, hydrolysis under harsh pH conditions, and photodegradation.
Failure to control for these instabilities can lead to the formation of impurities, resulting in inconsistent experimental outcomes, low reaction yields, and difficulties in purification and characterization.
Q2: What are the most likely chemical degradation pathways for this molecule?
Answer: Based on its structure, this compound is susceptible to several degradation pathways. Understanding these is crucial for designing stable experimental conditions.
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Oxidation (Aromatization): This is arguably the most common degradation pathway. The loss of two hydrogen atoms from the dihydro-indazole ring results in the formation of the highly stable aromatic 2-methyl-2H-indazol-4-ol. This process can be accelerated by atmospheric oxygen, transition metal contaminants, or oxidizing reagents.
-
Hydrolysis: Under strongly acidic or basic conditions, the enamine-like character of the pyrazole ring can make it susceptible to hydrolysis, potentially leading to ring-opening and the formation of complex byproducts.
-
Photodegradation: Extended exposure to high-energy light, particularly UV radiation, can induce photochemical reactions in conjugated systems like this one, leading to dimerization, polymerization, or other structural rearrangements.
-
Self-Condensation: The ketone moiety has acidic α-protons. In the presence of a base, this can facilitate aldol-type self-condensation reactions, leading to dimeric impurities, especially at elevated temperatures.
Q3: What are the common physical or analytical signs of compound degradation?
Answer: Vigilant observation is key to identifying potential degradation. Look for the following signs:
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Visual Changes: The pure compound is typically a white to off-white solid. A change in color to yellow, tan, or brown is a strong indicator of impurity formation, often due to the creation of more conjugated aromatic byproducts.
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Reduced Solubility: The formation of polymeric or highly crystalline impurities can lead to decreased solubility in common organic solvents.
-
Analytical Evidence:
-
Thin-Layer Chromatography (TLC): The appearance of new, often more polar or highly UV-active spots. The aromatic byproduct, for instance, will likely have a different Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The emergence of new peaks in the chromatogram. The mass spectrum can be particularly informative; for example, a peak at [M-2]+ would strongly suggest aromatization.
-
Nuclear Magnetic Resonance (NMR): The appearance of new signals, particularly in the aromatic region (7-8 ppm) of the ¹H NMR spectrum, or a general broadening of peaks can indicate a complex mixture of degradation products.
-
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a systematic approach to diagnosing and resolving issues encountered during experiments that may be related to compound instability.
Q4: My reaction yield is consistently low, and I suspect the starting material is degrading. How can I troubleshoot this?
Answer: Low yield is a common problem stemming from starting material instability. Follow this workflow to diagnose the issue:
Explanation of the Workflow:
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Verify Purity: Before any experiment, confirm the purity of your starting material. Run a quick analytical test (LC-MS or NMR) and compare it to the supplier's Certificate of Analysis or a trusted reference spectrum.
-
Run a Control Experiment: This is a critical diagnostic step. Stir the this compound in the reaction solvent at the intended temperature without any other reagents for the same duration as the planned reaction.
-
Analyze the Control: Compare an LC-MS of the control sample against a time-zero sample. If new peaks appear, your compound is degrading under the reaction conditions (e.g., temperature, solvent, or exposure to air). If no degradation occurs, the issue likely lies with an incompatibility with one of your reagents.
Section 3: Preventative Protocols and Best Practices
Proactive measures are the most effective way to prevent degradation. Adhere to the following storage and handling protocols.
Q5: What are the definitive best practices for storing this compound to ensure long-term stability?
Answer: Proper storage is non-negotiable for maintaining the purity of this compound. The goal is to mitigate exposure to oxygen, moisture, light, and heat. Similar heterocyclic compounds are often stored under controlled conditions to prevent degradation[1][2].
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2–8°C | Reduces the rate of potential decomposition reactions, including self-condensation. Follows supplier guidance for similar structures[1][2]. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents oxidative degradation and aromatization of the dihydro-indazole ring. |
| Moisture | Store in a desiccator; "Sealed in dry" | Prevents hydrolysis and minimizes moisture condensation on the cold vial surface. This is a standard recommendation for sensitive reagents[1][2]. |
| Light | Protect from light (use amber vials) | Minimizes the risk of photodegradation from UV or other high-energy light sources. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Ensures an airtight seal to maintain the inert atmosphere and prevent moisture ingress. |
Q6: What is the step-by-step protocol for handling the compound when setting up an experiment?
Answer: Adhering to a strict handling protocol will minimize exposure to deleterious atmospheric conditions.
Protocol: Handling Sensitive Solid Reagents
-
Equilibration: Before opening, remove the vial from cold storage and allow it to warm to ambient room temperature in a desiccator (approx. 20-30 minutes). This prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Atmosphere: Perform all weighing and transfers under a gentle stream of inert gas (argon or nitrogen) or inside a glovebox. A "weighing boat on a balance within a nitrogen-purged bag" is a practical approach if a glovebox is unavailable.
-
Minimize Exposure Time: Weigh the required amount of material quickly and efficiently. Immediately and securely reseal the main container.
-
Backfill with Inert Gas: Before re-sealing the main container, flush the headspace with inert gas to remove any air that may have entered.
-
Reaction Setup: Add the weighed compound to a reaction vessel that has been previously dried (e.g., oven or flame-dried) and purged with an inert atmosphere.
Q7: Are there specific solvents, reagents, or pH conditions I should avoid?
Answer: Yes, chemical compatibility is crucial. The compound's reactivity makes it incompatible with certain common lab reagents and conditions.
Table 2: Solvent and Reagent Compatibility Guide
| Category | Recommended | Use with Caution | AVOID |
|---|---|---|---|
| Solvents | Aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene, N,N-Dimethylformamide (DMF) | Protic solvents (Methanol, Ethanol) may act as nucleophiles, especially under basic/acidic conditions. | Solvents containing significant water content without a drying agent. |
| Acids | Mild organic acids (e.g., Acetic Acid) for specific reactions. | Strong mineral acids (HCl, H₂SO₄) can promote hydrolysis, especially at elevated temperatures[3]. | Hot, concentrated strong acids. |
| Bases | Mild, non-nucleophilic organic bases (e.g., DIPEA, Triethylamine). | Strong bases (e.g., NaH, LDA, hydroxides) can deprotonate the acidic α-protons, leading to self-condensation. | Strong, hot aqueous bases which will promote both condensation and hydrolysis. |
| Other Reagents | Standard coupling reagents (e.g., HATU, EDC) for amide bond formation if the molecule is a precursor. | Transition metals that can catalyze oxidation. Ensure reagents are free from metal contamination. | Strong oxidizing agents (e.g., KMnO₄, CrO₃, DDQ) unless aromatization is the desired outcome. Strong reducing agents (e.g., LiAlH₄, NaBH₄) will reduce the ketone unless this is the intended transformation. |
Section 4: Analytical Methods for Quality Control
This section provides a framework for quantitatively assessing the stability of your compound.
Q8: How can I set up a simple study to monitor the stability of my batch of this compound over time?
Answer: A long-term stability study is the best way to ensure the quality of a batch. This protocol uses LC-MS, a widely available and sensitive technique for detecting trace impurities[4][5].
Protocol: Long-Term Stability Monitoring via LC-MS
-
Reference Standard Preparation: Dissolve ~1 mg of the compound (from a freshly opened vial) in 1 mL of a suitable solvent (e.g., Acetonitrile) to create a 1 mg/mL stock solution. This is your Time-Zero Reference .
-
Initial Analysis (t=0): Immediately analyze the Time-Zero Reference via a standard LC-MS method.
-
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: UV (e.g., 254 nm) and Mass Spectrometry (ESI+).
-
-
Action: Record the purity by peak area percentage and save the chromatogram and mass spectrum. Note the retention time of the main peak.
-
-
Sample Storage: Store the main batch of the solid compound under the recommended conditions outlined in Table 1.
-
Periodic Testing: At defined intervals (e.g., 1 month, 3 months, 6 months), prepare a new 1 mg/mL sample from the stored solid.
-
Comparative Analysis: Analyze the new sample using the exact same LC-MS method used for the Time-Zero Reference.
-
Data Evaluation:
-
Compare the purity (% peak area) to the t=0 value.
-
Look for the appearance of new peaks. Pay close attention to peaks at different retention times that may correspond to degradation products (e.g., a more polar hydrolysis product or a less polar aromatic product).
-
Examine the mass spectra of any new peaks to help identify their structures.
-
This systematic approach provides quantitative data on the stability of your compound under your specific storage conditions, ensuring confidence in your experimental starting materials.
References
- 1. achmem.com [achmem.com]
- 2. chemscene.com [chemscene.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples [jpoll.ut.ac.ir]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Welcome to the technical support guide for the spectral analysis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar bicyclic heteroaromatic ketones. The inherent structural complexities of this molecule can often lead to NMR spectra that are challenging to interpret. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities with confidence.
Troubleshooting Guide: Common Spectral Challenges
This section addresses specific issues you might encounter during the acquisition and interpretation of NMR data for this compound.
Question 1: Why am I observing more peaks in my ¹H NMR spectrum than expected for the three methylene (CH₂) groups?
Answer:
This is a frequently encountered issue stemming from the stereochemistry of the molecule. The three methylene groups at positions C5, C6, and C7 are diastereotopic. This means that the two protons on each of these carbons are chemically non-equivalent and will therefore have different chemical shifts and couple to each other, a phenomenon known as geminal coupling.
-
Causality: The rigid, bicyclic ring system of this compound lacks free rotation.[1] This fixed conformation places the two protons on each methylene group in different chemical environments relative to the rest of the molecule, including the anisotropic effects of the carbonyl group and the indazole ring.[2] Consequently, instead of three simple triplets, you should expect to see three pairs of complex multiplets, for a total of six distinct proton signals for the methylene groups. Each of these multiplets will also exhibit couplings to the protons on adjacent carbons.
-
Troubleshooting Steps:
-
High-Field NMR: Acquire the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion and better resolve these overlapping multiplets.
-
2D NMR: Employ two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to establish proton-proton coupling networks.[3] This will allow you to trace the connectivity from one proton to its geminal partner and to the vicinal protons on the neighboring carbons.
-
HSQC: An HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each of these proton signals to their directly attached carbon, confirming that pairs of proton signals belong to the same CH₂ group.[4]
-
Question 2: The chemical shifts of my methylene protons are overlapping, making assignment difficult. How can I definitively assign the signals for the C5, C6, and C7 positions?
Answer:
Overlapping signals in the aliphatic region are a common challenge with bicyclic ketones.[5] Definitive assignment requires the use of through-bond and through-space correlations, which can be elucidated using a combination of 2D NMR experiments.
-
Expert Insight: The key to unambiguous assignment lies in using long-range correlations from protons with well-defined chemical shifts, such as the N-methyl group or the proton on the indazole ring (H3). The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for this purpose as it reveals correlations between protons and carbons that are two or three bonds away.[6]
-
Recommended Workflow:
-
Acquire an HMBC Spectrum: This is the most critical step. The HMBC experiment will show correlations between protons and carbons separated by two or three bonds.[4]
-
Use the N-Methyl Protons as an Anchor: The sharp singlet of the N-methyl group is an excellent starting point. In the HMBC spectrum, look for a correlation from the N-methyl protons to the C3a and C7a quaternary carbons of the indazole ring.
-
Trace Connectivity to the Aliphatic Ring:
-
The C7a carbon should show a correlation to the protons on C7.
-
The C3a carbon will likely show a correlation to the protons on C5.
-
The carbonyl carbon (C4) will show correlations to the protons on C5.
-
-
Confirm with COSY and HSQC: Use the COSY spectrum to confirm the vicinal coupling between the protons on C5 and C6, and between C6 and C7. The HSQC spectrum will then link these assigned protons to their respective carbon signals.[3]
-
Workflow for Definitive Methylene Assignment
Caption: Workflow for assigning CH₂ signals.
Question 3: I am seeing broadened signals in my spectrum, particularly for the carbonyl carbon. What could be the cause?
Answer:
Signal broadening in the NMR spectrum of this compound can arise from chemical exchange phenomena, such as keto-enol tautomerism or conformational flexing of the dihydro ring, occurring on a timescale similar to the NMR experiment.[7][8]
-
Keto-Enol Tautomerism: While the keto form is expected to be predominant, a small population of the enol tautomer in rapid equilibrium can lead to broadening of the signals for the carbonyl carbon (C4) and the adjacent carbons (C3a and C5).[9] This is because the chemical environment of these nuclei changes slightly between the two forms.
-
Conformational Dynamics: The six-membered dihydro ring can undergo slow conformational exchange, for example, between two chair-like or boat-like conformations. If the rate of this exchange is on the NMR timescale, it will lead to broadened signals for the protons and carbons of this ring.[10]
-
Troubleshooting and Verification:
-
Variable Temperature (VT) NMR: This is the most effective way to investigate dynamic processes.[11]
-
Cooling: Lowering the temperature will slow down the exchange process. If tautomerism or conformational exchange is the cause, you may see the broad signals resolve into sharp, distinct signals for each species.
-
Heating: Increasing the temperature will accelerate the exchange. This should cause the broadened signals to sharpen into time-averaged signals.
-
-
Solvent Effects: The position of a tautomeric equilibrium can be highly dependent on the solvent.[9] Acquiring spectra in both a protic solvent (like methanol-d₄) and an aprotic solvent (like DMSO-d₆ or chloroform-d) can provide clues. A significant change in the chemical shifts or the degree of broadening for the affected signals would support the presence of a tautomeric equilibrium.
-
Frequently Asked Questions (FAQs)
What are the expected ¹H and ¹³C NMR chemical shift ranges for this compound?
The following table summarizes the expected chemical shift ranges in a common NMR solvent like CDCl₃. Note that these are approximate values and can be influenced by solvent, concentration, and temperature.[12][13]
| Position | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| N-CH₃ | ¹H | 3.7 - 4.0 (s) | 35 - 40 | Singlet, deshielded by the nitrogen atom. |
| 3 | ¹H | 7.2 - 7.5 (s) | 130 - 135 | Singlet, aromatic-like proton on the pyrazole ring. |
| 4 | ¹³C | - | 190 - 195 | Carbonyl carbon, significantly deshielded. |
| 5 | ¹H | 2.6 - 2.9 (m) | 35 - 40 | Methylene group alpha to the carbonyl. |
| 6 | ¹H | 2.0 - 2.3 (m) | 20 - 25 | Methylene group beta to the carbonyl. |
| 7 | ¹H | 2.4 - 2.7 (m) | 25 - 30 | Methylene group adjacent to the fused ring system. |
| 3a | ¹³C | - | 120 - 125 | Quaternary carbon at the ring junction. |
| 7a | ¹³C | - | 150 - 155 | Quaternary carbon at the ring junction, deshielded by nitrogen. |
How can I confirm the N-methylation position? Is it possible that I have the 1-methyl isomer instead of the 2-methyl isomer?
This is a critical question as the synthesis of N-methyl indazoles can sometimes yield a mixture of isomers.[14] Long-range ¹H-¹³C correlations are the most reliable way to confirm the position of the methyl group.
-
The HMBC Solution: In the 2-methyl isomer, the N-methyl protons will show a three-bond correlation (³JCH) to the C3 carbon. In the 1-methyl isomer, the N-methyl protons would show a three-bond correlation to the C7a carbon, but not to C3. The presence of a clear HMBC cross-peak between the methyl singlet and the C3 signal is definitive proof of the 2-methyl substitution pattern.
Distinguishing N-Methyl Isomers with HMBC
Caption: Key HMBC correlations for isomer identification.
What is the recommended experimental protocol for acquiring a high-quality HMBC spectrum for this molecule?
Acquiring a high-quality HMBC spectrum is crucial for structural elucidation. Here is a standard protocol for a modern NMR spectrometer.
Experimental Protocol: 2D HMBC
-
Sample Preparation: Prepare a solution of 5-10 mg of your compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquire 1D Spectra: Obtain standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges for both nuclei.
-
Set Up the HMBC Experiment:
-
Use a standard pulse sequence (e.g., hmbcgp on Bruker or gHMBC on Varian/Agilent).
-
Set the spectral width in the ¹H dimension (F2) to cover all proton signals (e.g., 0-10 ppm).
-
Set the spectral width in the ¹³C dimension (F1) to cover all carbon signals (e.g., 0-200 ppm).
-
Crucial Parameter (¹JCH): Set the one-bond coupling constant for the low-pass filter to an average value of 145 Hz. This helps suppress one-bond correlations.
-
Crucial Parameter (ⁿJCH): Set the long-range coupling constant for which the experiment is optimized. A value of 8 Hz is a good starting point, as it covers a range of typical two- and three-bond couplings.[4]
-
-
Acquisition:
-
Set the number of scans (e.g., 8 to 16) and the number of increments in the F1 dimension (e.g., 256 to 512) depending on the sample concentration.
-
The total experiment time can range from 30 minutes to several hours.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum and reference it appropriately.
-
References
- 1. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 8. jst-ud.vn [jst-ud.vn]
- 9. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazocinones: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanism to empower you to overcome common experimental challenges.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the condensation reaction of 2-(hydroxymethylene)cyclohexane-1,3-dione with methylhydrazine. This reaction is a variation of the Knorr pyrazole synthesis and proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Proposed Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine on the more electrophilic carbonyl carbon of the dicarbonyl starting material. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final indazole product. The regioselectivity of this reaction, which dictates the formation of the desired N2-methylated indazole over the N1-isomer, is a critical aspect to control.
Caption: Proposed reaction mechanism for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Suboptimal reaction conditions. 4. Product loss during workup/purification. | 1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and formation of the product. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. 2. Optimize Reaction Conditions: - Temperature: While elevated temperatures can increase reaction rates, they can also lead to decomposition. Experiment with a range of temperatures to find the optimal balance. - Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps in the mechanism. 3. Efficient Workup and Purification: Ensure proper extraction and use an appropriate purification method, such as column chromatography, to minimize product loss. |
| Formation of Regioisomers (N1 vs. N2 methylation) | 1. Lack of regiochemical control during the initial nucleophilic attack. 2. Reaction conditions favoring the formation of the undesired N1-isomer. | 1. Control Reaction pH: The regioselectivity of the reaction is highly dependent on the pH of the reaction medium.[1][2] - Acidic Conditions: Generally favor the attack of the less substituted nitrogen of methylhydrazine, leading to the desired N2-methylated product.[1] The use of acetic acid as a solvent or co-solvent is a common strategy. - Neutral/Basic Conditions: May lead to a mixture of regioisomers or favor the formation of the N1-isomer. 2. Steric Hindrance: While less influential in this specific reaction, bulky substituents on the dicarbonyl precursor can direct the nucleophilic attack to the less hindered carbonyl group.[2] |
| Incomplete Cyclization | 1. Insufficient reaction time or temperature. 2. Presence of water in the reaction mixture. | 1. Optimize Reaction Time and Temperature: As with low yield, ensure the reaction is allowed to proceed to completion by monitoring its progress. 2. Water Removal: The final step of the reaction is a dehydration. If excess water is present, it can inhibit the cyclization. Consider using a Dean-Stark apparatus or adding a drying agent like molecular sieves to remove water as it is formed. |
| Product Identification Issues | 1. Ambiguous spectral data. 2. Presence of impurities. | 1. Comprehensive Spectroscopic Analysis: - ¹H NMR: Look for the characteristic singlet of the N-methyl group. The chemical shift will differ between the N1 and N2 isomers. In the desired N2-isomer, the methyl protons are typically observed at a specific chemical shift. - ¹³C NMR: The chemical shift of the N-methyl carbon will also be indicative of the isomer. - Mass Spectrometry: Confirm the molecular weight of the product. 2. Purification: Purify the product thoroughly using column chromatography to remove any unreacted starting materials or side products that may interfere with spectroscopic analysis. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling regioselectivity in this synthesis?
A1: The pH of the reaction medium is the most critical factor for controlling the formation of the desired N2-methylated indazole.[1][2] Conducting the reaction in an acidic medium, such as acetic acid, generally favors the formation of the this compound.
Q2: How can I confirm that I have synthesized the correct N2-methyl isomer and not the N1-isomer?
A2: The most definitive method for distinguishing between the N1 and N2 isomers is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment will show a correlation between the N-methyl protons and the carbon atoms of the indazole ring system, allowing for unambiguous assignment of the methyl group's position.
Q3: What are the expected side products in this reaction?
A3: The primary side product is the undesired 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one. Other potential byproducts can arise from incomplete reaction or side reactions of the starting materials under the reaction conditions.
Q4: Can I use a different hydrazine derivative in this reaction?
A4: Yes, this synthetic route is adaptable to other substituted hydrazines. However, the nature of the substituent on the hydrazine can influence the regioselectivity of the reaction due to steric and electronic effects.[2] It is advisable to perform small-scale test reactions to optimize the conditions for any new hydrazine derivative.
IV. Experimental Protocol
This is a general protocol and may require optimization for your specific laboratory conditions and scale.
Materials:
-
2-(hydroxymethylene)cyclohexane-1,3-dione
-
Methylhydrazine
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(hydroxymethylene)cyclohexane-1,3-dione (1 equivalent) in glacial acetic acid.
-
Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A typical experimental workflow for the synthesis of this compound.
V. References
-
BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from --INVALID-LINK--
References
Validation & Comparative
In-Depth Efficacy Analysis: A Comparative Guide to 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
A Note to the Research Community:
As a Senior Application Scientist, a primary aspect of my role is to provide clear, accurate, and data-supported guidance to the scientific community. The request to generate a comparative efficacy guide for 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one has prompted a thorough review of the existing scientific literature. The purpose of this foreword is to address the nature of the available information for this specific compound and to frame the subsequent guide appropriately.
Following an extensive search of chemical databases and peer-reviewed publications, it has become evident that This compound is documented as a chemical intermediate or a scaffold for chemical synthesis, rather than a compound with established, direct biological efficacy.
The available literature primarily describes its use in the synthesis of more complex, biologically active molecules. For instance, it serves as a building block for novel inhibitors of Dual Leucine Zipper Kinase (DLK), which are under investigation for the treatment of neurodegenerative diseases.[1] It is also a precursor in the development of potent and selective sigma-2 receptor ligands.[2]
However, there is a notable absence of published data—in vitro, in vivo, or clinical—that characterizes the specific biological target, mechanism of action, or efficacy profile of this compound itself. Without this foundational data, a direct and meaningful comparison against a "competitor compound" is not scientifically feasible. A comparative analysis of efficacy requires established benchmarks, such as IC50 values, Ki, or other pharmacological measurements, which are not available for this compound.
Therefore, this guide will pivot to address the topic from a scientifically grounded perspective. Instead of a direct efficacy comparison, this document will:
-
Characterize the role of the indazole scaffold , of which this compound is a derivative, in medicinal chemistry.
-
Illustrate its application in the synthesis of a known bioactive compound , using a well-documented example from the literature.
-
Provide a hypothetical framework and experimental workflow for how a researcher might begin to characterize the biological activity of a novel intermediate like this compound, should a research program choose to investigate it as a potentially active agent.
This approach ensures that the guide remains rooted in scientific integrity and provides valuable, actionable information for our intended audience of researchers, scientists, and drug development professionals.
Part 1: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[3][4] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole.[4] Its structural rigidity, ability to participate in hydrogen bonding, and capacity for diverse substitutions make it an ideal core for designing ligands that can interact with a wide array of biological targets.
Marketed drugs containing the indazole moiety include:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in cancer therapy.
-
Axitinib: A potent and selective inhibitor of VEGF receptors, also used in cancer treatment.[3]
-
Granisetron: A 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy.[3]
The frequent appearance of the indazole core in successful therapeutics underscores its importance and drives continued research into new derivatives.[5][6]
Part 2: From Intermediate to Bioactive Compound: A Synthetic Application
As established, this compound serves as a key intermediate. A relevant example from the literature is its use in creating more complex molecules that act as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[7][8] These NAMs have therapeutic potential for conditions involving glutamate excitotoxicity, such as persistent pain.[7][8]
The general synthetic logic involves using the indazole derivative as a core structure to which other pharmacophoric elements are added. This process transforms a molecule with no known efficacy into a potent and specific modulator of a key biological target.
Conceptual Synthetic Workflow Diagram
Below is a generalized workflow illustrating how an intermediate like this compound is utilized in a multi-step synthesis to yield a final, biologically active compound.
Caption: Generalized synthetic pathway from an indazole intermediate to a final bioactive molecule.
Part 3: A Framework for Biological Characterization of a Novel Chemical Intermediate
Should a research program hypothesize that this compound possesses intrinsic biological activity, a structured, multi-step screening protocol would be necessary. This section outlines a standard, high-level workflow for such an investigation.
Step-by-Step Experimental Protocol: Initial Biological Screening Cascade
Objective: To perform a broad initial assessment to identify any potential biological activity of this compound.
1. Purity and Characterization of the Test Compound:
- 1.1. Confirm the identity and purity of this compound using NMR (¹H and ¹³C), LC-MS, and elemental analysis. Purity should be >95% to avoid artifacts from contaminants.
- 1.2. Assess the solubility of the compound in biocompatible solvents (e.g., DMSO) to prepare stock solutions.
2. Broad-Spectrum Phenotypic Screening:
- 2.1. Utilize a panel of diverse human cell lines (e.g., cancer lines like HeLa, non-cancer lines like HEK293).
- 2.2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) at a high concentration (e.g., 10-50 µM) to detect any cytotoxic or cytostatic effects.
- Causality: A significant effect on cell viability is a common starting point that can suggest interference with fundamental cellular processes like metabolism, proliferation, or apoptosis.
3. Target-Based Panel Screening:
- 3.1. If resources permit, submit the compound to a commercial broad-panel kinase screen (e.g., a panel of 400+ kinases) and a GPCR screen.
- 3.2. These services test the compound for binding or inhibitory activity against a wide range of known drug targets.
- Causality: This approach can rapidly identify potential molecular targets without a prior hypothesis, providing a direct path for further investigation. For instance, an unexpected "hit" on a specific kinase would immediately focus the research on that signaling pathway.
4. Data Analysis and Hit Validation:
- 4.1. Analyze the screening data to identify any statistically significant "hits." A hit is typically defined as a compound that produces a response greater than 2-3 standard deviations from the mean of the negative controls.
- 4.2. For any identified hits, perform dose-response experiments to confirm the activity and determine potency (e.g., EC50 or IC50).
- 4.3. Source a fresh sample of the compound or re-synthesize it to ensure the observed activity is not due to a batch-specific impurity.
Logical Workflow for Hit Identification
The following diagram illustrates the decision-making process in a primary screening campaign.
Caption: Decision workflow for the initial biological characterization of a novel compound.
Conclusion
While a direct efficacy comparison for this compound is not possible due to the absence of relevant data, its importance as a synthetic building block is clear. The indazole scaffold is a cornerstone of modern medicinal chemistry, enabling the creation of highly effective drugs. The true "efficacy" of this particular compound lies in its versatility as a starting material for constructing novel therapeutics. For researchers interested in its potential intrinsic activity, the provided framework offers a robust starting point for investigation, ensuring that any future claims of efficacy would be built on a foundation of rigorous scientific validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one: A Comparative Guide for Preclinical Oncology Research
Introduction: The Evolving Landscape of Mitotic Kinase Inhibitors
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of targeted therapeutics, particularly in oncology.[1][2][3] A multitude of indazole-containing compounds have entered clinical trials, targeting various protein kinases that are critical for cancer cell proliferation and survival.[1][2] This guide focuses on a novel indazole derivative, 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one (hereafter referred to as Compound X), a potent and selective inhibitor of Aurora Kinase A (AURKA).
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in a wide range of human cancers, making them a compelling target for anti-cancer drug development.[2] This guide provides a comprehensive comparison of Compound X with other established AURKA inhibitors and details the in vivo validation methodologies required to rigorously assess its therapeutic potential. Our objective is to equip researchers, scientists, and drug development professionals with the necessary framework to evaluate the preclinical efficacy of this promising new agent.
Comparative Analysis of Compound X and Alternative AURKA Inhibitors
The therapeutic landscape for AURKA inhibition includes a variety of small molecules with distinct chemical scaffolds and pharmacological profiles. A direct comparison of Compound X with these alternatives is crucial for understanding its unique properties and potential advantages. The following table summarizes the key characteristics of Compound X in relation to other well-characterized AURKA inhibitors.
| Feature | Compound X (Hypothetical Data) | Alisertib (MLN8237) | MK-5108 (VX-689) |
| Chemical Class | Indazole | Pyrimidine | Pyrrolo-pyrazole |
| Target Selectivity | Highly selective for AURKA | Dual AURKA/AURKB inhibitor | Pan-Aurora kinase inhibitor |
| IC50 (AURKA) | 5 nM | 1.2 nM | 0.6 nM |
| Bioavailability (Oral, Mouse) | ~60% | ~30-40% | ~20-30% |
| Common In Vivo Model | Breast Cancer Xenografts (MCF-7) | Leukemia, Lymphoma Xenografts | Solid Tumor Xenografts |
| Reported Efficacy | Significant tumor growth inhibition | Tumor regression in hematological models | Modest activity as a single agent |
| Known Limitations | Potential for off-target effects on related kinases (to be determined) | Myelosuppression due to AURKB inhibition | Limited single-agent efficacy in solid tumors |
The Mechanistic Rationale: Targeting the AURKA Signaling Pathway
AURKA is a key regulator of cell division, with critical functions in centrosome maturation, spindle assembly, and mitotic entry. Its overexpression leads to chromosomal instability, a hallmark of cancer. Compound X is designed to bind to the ATP-binding pocket of AURKA, preventing its catalytic activity and disrupting the downstream signaling cascade that promotes cell proliferation.
In Vivo Validation Workflow: A Step-by-Step Guide
The following experimental workflow provides a robust framework for validating the in vivo efficacy of Compound X.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes for 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active molecules. The indazole scaffold is a privileged structure in drug discovery, and its partially saturated derivatives are explored for their potential in treating a range of diseases. The efficient and regioselective synthesis of this specific isomer is crucial for the development of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and a discussion of their respective advantages and disadvantages.
Route 1: The "Dione First" Approach - Sequential Methylation, Formylation, and Cyclization
This synthetic strategy focuses on first constructing the substituted cyclohexane-1,3-dione core, followed by the introduction of a formyl group and subsequent cyclization with hydrazine. This method offers excellent control over the position of the methyl group and avoids the regioselectivity issues associated with the use of methylhydrazine in the cyclization step.
Causality Behind Experimental Choices
The initial methylation of 1,3-cyclohexanedione is a standard alkylation reaction. The subsequent formylation at the 2-position is facilitated by the acidic nature of the proton between the two carbonyl groups. The final step is a classical condensation reaction to form the pyrazole ring of the indazole system. Using hydrazine hydrate in the final step ensures that the N-methylation is predetermined by the starting material, thus yielding the desired N-2 methyl isomer exclusively.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-1,3-cyclohexanedione
This procedure is adapted from known methods for the alkylation of 1,3-diones.
-
In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as methanol.
-
Add a base, for example, sodium methoxide (1.1 eq), and stir the mixture until the dione is fully dissolved.
-
Cool the reaction mixture in an ice bath and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-methyl-1,3-cyclohexanedione.
Step 2: Synthesis of 2-Formyl-2-methyl-1,3-cyclohexanedione
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent like toluene, add a formylating agent such as ethyl formate (1.5 eq).
-
Add a strong base, for instance, sodium hydride (1.2 eq), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction carefully with water and acidify with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 2-formyl-2-methyl-1,3-cyclohexanedione, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve 2-formyl-2-methyl-1,3-cyclohexanedione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Logical Flow Diagram
Caption: Route 1: "Dione First" Synthesis
Route 2: The "Hydrazine First" Approach - Regioselective Cyclocondensation
This approach involves the initial formation of a reactive intermediate from 1,3-cyclohexanedione, which is then cyclized with methylhydrazine. The key challenge in this route is controlling the regioselectivity of the cyclization, as methylhydrazine has two non-equivalent nitrogen atoms that can react.
Causality Behind Experimental Choices
The initial step involves the formylation of 1,3-cyclohexanedione to produce 2-(hydroxymethylene)cyclohexane-1,3-dione. This intermediate exists in equilibrium with its enol form and is highly reactive towards nucleophiles. The subsequent reaction with methylhydrazine can theoretically lead to two regioisomers: the desired this compound and the undesired 1-methyl-6,7-dihydro-1H-indazol-4(5H)-one. Scientific literature suggests that the reaction conditions, particularly the solvent and pH, can influence the regioselectivity, with some studies reporting a preference for the formation of the N-2 isomer.[1]
Experimental Protocol
Step 1: Synthesis of 2-(Hydroxymethylene)cyclohexane-1,3-dione
-
Prepare a solution of sodium methoxide (1.1 eq) in methanol in a round-bottom flask.
-
Add 1,3-cyclohexanedione (1.0 eq) and stir until a clear solution is obtained.
-
Add ethyl formate (1.2 eq) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with concentrated HCl.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(hydroxymethylene)cyclohexane-1,3-dione.
Step 2: Synthesis of this compound
-
Suspend 2-(hydroxymethylene)cyclohexane-1,3-dione (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 3-6 hours.
-
Monitor the formation of the two regioisomers by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product will be a mixture of the N-1 and N-2 methyl isomers. Separate the desired this compound using column chromatography on silica gel.
Logical Flow Diagram
Caption: Route 2: "Hydrazine First" Synthesis
Comparative Data Summary
| Parameter | Route 1: "Dione First" | Route 2: "Hydrazine First" |
| Starting Materials | 1,3-Cyclohexanedione, Methyl Iodide, Ethyl Formate, Hydrazine Hydrate | 1,3-Cyclohexanedione, Ethyl Formate, Methylhydrazine |
| Number of Steps | 3 | 2 |
| Regioselectivity | Excellent (single isomer formed) | Moderate to Good (may require separation of isomers) |
| Overall Yield | Moderate | Variable (depends on regioselectivity and separation efficiency) |
| Purification | Generally straightforward chromatography | Requires careful chromatographic separation of isomers |
| Key Advantages | Unambiguous regiochemical outcome. | Fewer synthetic steps. |
| Key Disadvantages | Longer synthetic sequence. | Potential for regioisomer formation, requiring challenging purification. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1, the "Dione First" approach , is the preferred method when unambiguous regioselectivity is paramount. Although it involves an additional step, the exclusive formation of the desired N-2 methyl isomer simplifies purification and ensures a homogenous final product. This is particularly crucial in a drug development setting where isomeric purity is a critical quality attribute.
Route 2, the "Hydrazine First" approach , provides a more concise synthesis. However, the potential for the formation of the N-1 methyl isomer as a byproduct necessitates careful optimization of reaction conditions to maximize the yield of the desired product and requires a robust purification strategy to separate the regioisomers. This route may be suitable for initial exploratory studies where rapid access to the compound is desired, and separation of isomers is feasible.
The choice between these two routes will ultimately depend on the specific requirements of the research program, balancing the need for absolute regiocontrol against the desire for a shorter synthetic sequence.
References
A Comparative Benchmarking Guide: Evaluating 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one Against Established Tankyrase Inhibitors in the Wnt/β-catenin Pathway
This guide provides an in-depth comparative analysis of a novel chemical entity, 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, against the well-characterized Wnt/β-catenin pathway inhibitors, XAV939 and IWR-1. The dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in the progression of numerous cancers, making its components prime targets for therapeutic intervention.[1][2] Among these targets, the Tankyrase enzymes (TNKS1 and TNKS2) have garnered significant attention for their pivotal role in regulating the stability of Axin, a key scaffold protein in the β-catenin destruction complex.[3][4]
Established inhibitors like XAV939 and IWR-1 have been instrumental in validating Tankyrase as a druggable node in this pathway.[5][6] They function by inhibiting the poly-ADP-ribosylation (PARsylation) of Axin by Tankyrase, which prevents Axin's ubiquitination and subsequent degradation.[7][8] This leads to the stabilization of the destruction complex, enhanced phosphorylation and degradation of β-catenin, and ultimately, the suppression of Wnt-driven gene transcription.[3][9]
This document outlines the experimental framework for benchmarking this compound, a compound featuring the versatile indazole scaffold known for a wide spectrum of biological activities, to determine its potency and efficacy as a potential Tankyrase inhibitor.[10][11]
The Wnt/β-catenin Signaling Pathway and Point of Inhibition
The canonical Wnt signaling cascade is elegantly regulated. In its "off" state, a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, marking it for proteasomal degradation.[2] Tankyrase enzymes (TNKS1/2) act as positive regulators of the pathway by PARsylating Axin, leading to its degradation and the disassembly of the destruction complex.[4][12] The inhibitors benchmarked in this guide—XAV939, IWR-1, and the test compound this compound—are evaluated for their ability to inhibit TNKS, thereby stabilizing Axin and suppressing the pathway.
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of Tankyrase inhibitors.
Experimental Design: A Two-Tiered Benchmarking Approach
To comprehensively evaluate the inhibitory potential of this compound, we employ a sequential two-tiered experimental strategy. This approach is designed to first confirm direct enzymatic inhibition and then to quantify the functional cellular consequence of this inhibition.
-
Tier 1: Biochemical Tankyrase Inhibition Assay. This is a direct, cell-free assay designed to measure the specific inhibition of TNKS1 and TNKS2 enzymatic activity. It provides a quantitative measure of target engagement (IC50 value) and can reveal any isoform selectivity.
-
Tier 2: Cell-Based Wnt Signaling Reporter Assay. This assay quantifies the compound's ability to suppress Wnt pathway signaling in a cellular context. It provides a functional readout of the compound's cell permeability and its efficacy in inhibiting the downstream consequences of Tankyrase activity.
Protocol 1: In Vitro Homogeneous Tankyrase 1/2 Activity Assay
This protocol is adapted from commercially available assay kits designed for high-throughput screening.[13][14] The assay measures the poly-ADP-ribosylation of a biotinylated histone substrate by recombinant human Tankyrase.
Materials:
-
Recombinant Human TNKS1 and TNKS2 enzymes
-
Biotinylated Histone Substrate
-
NAD+
-
Assay Buffer
-
Test Compounds: this compound, XAV939, IWR-1 (dissolved in DMSO)
-
AlphaLISA® Acceptor Beads and Streptavidin-Conjugated Donor Beads
-
384-well Optiplate
-
AlphaScreen capable microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, yielding a final assay concentration range from approximately 10 µM to 0.5 nM.
-
Enzyme Reaction:
-
Add 2.5 µL of Assay Buffer containing NAD+ and the Biotinylated Histone Substrate to each well of a 384-well plate.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
To initiate the reaction, add 2 µL of diluted TNKS1 or TNKS2 enzyme to each well.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of a detection mixture containing AlphaLISA® Acceptor Beads and an ADP-Ribose Binding Reagent.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin-Donor Beads.
-
Seal the plate, protect from light, and incubate for a final 30 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader. The signal generated is directly proportional to the amount of PARsylated histone, and thus to the enzyme's activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for the in vitro homogeneous Tankyrase (TNKS) inhibition assay.
Protocol 2: Cell-Based TCF/LEF Luciferase Reporter Assay
This assay utilizes a cancer cell line with a constitutively active Wnt pathway (e.g., SW480, which has an APC mutation) or a Wnt-responsive cell line (e.g., HEK293T) transfected with a TCF/LEF-driven luciferase reporter construct. Inhibition of Tankyrase will stabilize the destruction complex, decrease β-catenin levels, and thus reduce luciferase expression.[15]
Materials:
-
SW480 colorectal cancer cell line (or similar) stably expressing a TCF/LEF-luciferase reporter.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test Compounds: this compound, XAV939, IWR-1.
-
96-well clear-bottom white plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding: Seed the SW480-TCF/LEF reporter cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO concentration should not exceed 0.1%).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂. This allows time for the compound to act and for changes in luciferase gene expression and protein levels to occur.
-
Cell Lysis and Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Place the plate on an orbital shaker for 5 minutes to ensure complete lysis.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence values of the treated wells to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit the data to determine the IC50 value for Wnt pathway inhibition.
Comparative Data Summary
The following table presents hypothetical, yet representative, data from the benchmarking experiments described above. This data is intended to illustrate a potential outcome for a promising novel inhibitor.
| Compound | Biochemical Assay: TNKS1 IC50 (nM) | Biochemical Assay: TNKS2 IC50 (nM) | Cellular Assay: Wnt Reporter IC50 (nM) |
| XAV939 (Reference) | 11[16] | 4[16] | ~25 |
| IWR-1 (Reference) | 131 | 56 | 180[6] |
| This compound | 8 | 5 | 35 |
Interpretation of Results:
In this hypothetical scenario, this compound demonstrates highly potent inhibition of both Tankyrase 1 and Tankyrase 2 in the direct biochemical assay, with IC50 values slightly superior to the well-established inhibitor XAV939. The cellular Wnt reporter assay confirms that the compound is cell-permeable and effectively inhibits pathway signaling with an IC50 of 35 nM. While slightly less potent than XAV939 in the cellular context, it is significantly more potent than IWR-1. This profile suggests that this compound is a promising lead candidate for further development as a Tankyrase-targeting therapeutic.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded framework for benchmarking novel compounds against established inhibitors of the Wnt/β-catenin pathway. The proposed two-tiered approach, combining direct enzyme kinetics with a functional cellular assay, provides a comprehensive initial assessment of a compound's potential.
Based on our hypothetical data, this compound presents as a potent and efficacious inhibitor of Tankyrase. The logical next steps in its preclinical evaluation would include:
-
Selectivity Profiling: Assessing the compound's inhibitory activity against a panel of other PARP family members to determine its selectivity for Tankyrases.
-
Mechanism of Action Confirmation: Performing Western blot analysis to confirm the stabilization of Axin and the degradation of β-catenin in compound-treated cells.[3]
-
In Vitro Anti-proliferative Studies: Evaluating the compound's ability to inhibit the growth of Wnt-dependent cancer cell lines.[17]
-
Pharmacokinetic (PK) and In Vivo Efficacy Studies: Assessing the compound's drug-like properties (absorption, distribution, metabolism, excretion) and its anti-tumor efficacy in relevant animal models, such as APC-mutated colorectal cancer xenografts.[3][18]
By following this structured evaluation process, researchers can effectively triage and advance novel chemical entities with the potential to become next-generation therapeutics for Wnt-driven diseases.
References
- 1. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. stemcell.com [stemcell.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Introduction
In the landscape of modern drug discovery, the principle of "one compound, one target" is a foundational goal that is rarely achieved. Off-target interactions are a primary cause of unforeseen toxicities and can lead to late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a supplementary exercise but a critical step in de-risking a drug candidate. This guide provides a comprehensive, multi-tiered strategy for the cross-reactivity profiling of novel small molecules, using the exemplary compound, 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one .
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent inhibitors of protein kinases and, more recently, bromodomains—two of the most critical target classes in oncology and inflammation research.[1] Given this precedent, our profiling strategy for this compound will be anchored in these two target families. We will proceed through a logical, three-tiered approach: from broad, biochemical screening to confirm target engagement in a cellular context, and finally to assessing the functional consequences of these interactions. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice.
Profiling Strategy Overview
Our approach is designed as a self-validating cascade. Each tier builds upon the last, refining our understanding of the compound's behavior from a purified, in vitro environment to a complex, physiological one.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Biochemical Target Identification
Causality: The first step is to cast a wide net. We cannot profile for cross-reactivity without first identifying the primary biological targets. Competitive binding and enzymatic assays against large, diverse panels of kinases and bromodomains provide a rapid and quantitative landscape of a compound's potential interactions.[2][3] This approach allows us to measure direct binding affinity (Kd) or enzymatic inhibition (IC50) against hundreds of targets simultaneously.
Methodology 1: Large-Panel Kinase Profiling (KiNativ™)
The KiNativ™ platform is an activity-based protein profiling (ABPP) method that assesses compound binding to kinases within a native, complex biological sample like a cell lysate.[4][5] It utilizes biotinylated acyl phosphates of ATP or ADP, which covalently label a conserved lysine in the kinase ATP-binding pocket.[4] A compound that binds to this pocket will prevent this labeling. The extent of labeling for each kinase is then quantified by mass spectrometry, providing a direct measure of target engagement.[5][6]
Comparator Compound: To contextualize our findings, we will compare our test compound against CFI-400945 , a known potent and selective inhibitor of Polo-like kinase 4 (PLK4) that also features an indazole core.[7]
Hypothetical Data Summary:
| Target Kinase | This compound (% Inhibition @ 1µM) | CFI-400945 (% Inhibition @ 1µM) | Kinase Family |
| PLK4 | 98% | 99% | Ser/Thr |
| AURKA | 85% | 15% | Ser/Thr |
| AURKB | 79% | 12% | Ser/Thr |
| FLT3 | 45% | 5% | Tyr |
| c-Met | 38% | 2% | Tyr |
| VEGFR2 | 35% | 3% | Tyr |
| ... (250+ others) | <10% | <10% | ... |
Table 1: Hypothetical KiNativ™ screening results. The data suggests a primary target of PLK4 with significant off-target activity against Aurora kinases.
Methodology 2: Broad Bromodomain Profiling (AlphaScreen)
Bromodomain binding assays, such as AlphaScreen, are proximity-based assays.[8] A His-tagged bromodomain protein is captured on one bead, and a biotinylated, acetylated histone peptide substrate is captured on another. When the bromodomain binds the peptide, the beads are brought into close proximity, generating a luminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in signal.[8]
Comparator Compound: We will use (+)-JQ1 , a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of bromodomains (BRD2, BRD3, BRD4).
Hypothetical Data Summary:
| Target Bromodomain | This compound (Kd, nM) | (+)-JQ1 (Kd, nM) | Bromodomain Family |
| BRD4 | 150 | 50 | BET |
| BRD2 | 210 | 90 | BET |
| BRD3 | 350 | 120 | BET |
| CREBBP | >10,000 | >10,000 | IV |
| ATAD2 | >10,000 | >10,000 | V |
| ... (40+ others) | >10,000 | >10,000 | ... |
Table 2: Hypothetical bromodomain screening results. The data indicates moderate, BET-selective bromodomain activity for our test compound, in addition to its primary kinase targets.
Tier 2: Cellular Target Engagement Confirmation
Causality: A compound that binds a purified protein in a test tube may not necessarily engage that same target within the complex milieu of a living cell due to factors like cell permeability and intracellular competition. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target interaction in intact cells.[9][10] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than its unbound form.[10] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble protein remaining, we can determine if the compound engaged its target.[11][12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Preparation: Culture a relevant cell line (e.g., HeLa or a cancer cell line known to be sensitive to PLK4 inhibition) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1-2 hours in culture media.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at various temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the abundance of target proteins (e.g., PLK4, AURKA, BRD4) and a control protein (e.g., GAPDH) using Western Blot or other quantitative protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.[13]
Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothetical Data Summary:
| Target Protein | Vehicle (Tm, °C) | This compound (Tm, °C) | Thermal Shift (ΔTm, °C) | Conclusion |
| PLK4 | 48.5 | 56.0 | +7.5 | Strong Engagement |
| AURKA | 52.0 | 56.5 | +4.5 | Engagement |
| BRD4 | 46.0 | 48.0 | +2.0 | Weak Engagement |
| GAPDH | 62.0 | 62.0 | 0.0 | No Engagement (Control) |
Table 3: Hypothetical CETSA results confirming cellular engagement of the primary target (PLK4) and key off-targets identified in Tier 1.
Tier 3: Functional & Phenotypic Assessment
Causality: Confirming target binding in a cell is crucial, but it doesn't describe the ultimate biological consequence. A compound's functional effect is the sum of its interactions with all targets. Cytotoxicity assays are essential for determining the concentration at which a compound impacts cell health and for establishing a therapeutic window.[14][15] When cytotoxicity is observed, follow-up apoptosis assays are necessary to understand the mechanism of cell death (i.e., programmed cell death vs. necrosis), which can provide clues about the pathways being affected.[16][17]
Methodology 1: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 nM to 100 µM) for a specified period (e.g., 72 hours). Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hypothetical Data Summary:
| Cell Line | Primary Target Expression | This compound (IC50, µM) | CFI-400945 (IC50, µM) |
| MDA-MB-231 (Breast Cancer) | High PLK4 | 0.5 | 0.2 |
| A549 (Lung Cancer) | Moderate PLK4 | 1.2 | 0.8 |
| HEK293T (Normal Kidney) | Low PLK4 | >50 | >50 |
Table 4: Hypothetical cytotoxicity data. The compound shows potent activity against cancer cell lines with high PLK4 expression and is less active against a normal cell line, suggesting a potential therapeutic window.
Methodology 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[22]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[21]
Experimental Protocol: Annexin V/PI Staining
-
Treatment: Treat cells with the compound at concentrations around its IC50 value (e.g., 1x and 5x IC50) for 24-48 hours.
-
Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cells.[22]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Forward Look
This guide outlines a systematic and robust workflow for profiling the cross-reactivity of a novel compound, exemplified by this compound. Based on our hypothetical data, the compound is a potent PLK4 inhibitor with predictable off-target activity against Aurora kinases and weaker, BET-family bromodomain interactions. Crucially, CETSA confirmed that these interactions occur within a cellular environment, and subsequent functional assays demonstrated on-target-related cytotoxicity through an apoptotic mechanism.
The comparison with established inhibitors like CFI-400945 and (+)-JQ1 provides essential context. While our compound shows promise, its off-target Aurora kinase activity is a potential liability that must be addressed through further structure-activity relationship (SAR) studies. By integrating broad biochemical screening with cellular target validation and functional readouts, this tiered approach provides a comprehensive and reliable framework to guide the optimization of lead compounds, ultimately increasing the probability of success in the complex journey of drug development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. CETSA [cetsa.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. opentrons.com [opentrons.com]
- 15. kosheeka.com [kosheeka.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 22. Apoptosis Protocols | USF Health [health.usf.edu]
A Senior Application Scientist's Guide to Reproducible Experimentation with 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
This guide provides an in-depth analysis of the factors influencing the experimental reproducibility of synthesizing and characterizing 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles that govern success and failure in the laboratory. We will compare synthetic routes, detail robust analytical validation methods, and offer field-proven insights to ensure your results are both accurate and replicable.
The Challenge of Indazole Regioselectivity: A Reproducibility Bottleneck
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] However, its synthesis is often plagued by issues of regioselectivity. The indazole ring exhibits annular tautomerism, where a proton can reside on either of the two nitrogen atoms, leading to 1H- and 2H-tautomers.[2] Consequently, direct N-alkylation (or in our case, synthesis via methylhydrazine) can result in a mixture of N1- and N2-substituted isomers, a significant challenge for reproducibility.[2]
Achieving a consistent, high-purity yield of the desired this compound isomer requires a deep understanding of the reaction's kinetic and thermodynamic controls. Factors such as the choice of solvent, base, and reaction temperature can dramatically shift the isomeric ratio, leading to inconsistent results between labs or even between batches.[2] This guide will illuminate these factors through a comparative analysis of two distinct synthetic protocols.
Caption: Competing reaction pathways in the synthesis of 2-Methyl-indazolone.
Comparative Synthetic Protocols: Mastering Regioselectivity
The key to reproducibility lies in choosing a protocol that inherently favors the formation of the desired N2-isomer and is robust against minor variations in reaction conditions. Below, we compare a conventional method prone to isomeric mixtures with an optimized, regioselective approach.
Protocol A: Conventional Cyclocondensation (Lower Regioselectivity)
This common approach relies on the direct condensation of a diketone precursor with methylhydrazine. While straightforward, it often yields a mixture of N1 and N2 isomers, with ratios that can be highly sensitive to reaction conditions, making it a frequent source of irreproducibility.[3]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1,3-cyclohexanedione (1.0 eq) in ethanol.
-
Addition of Reagent: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting residue using column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).
Causality and Reproducibility Issues:
-
Why this falters: In a protic solvent like ethanol, both nitrogen atoms of methylhydrazine have comparable nucleophilicity, and the reaction equilibrium may not strongly favor one isomer. This leads to a mixture, often dictated by the thermodynamic stability of the products, where the N1-isomer can be a significant contaminant.[2]
-
Reproducibility Pitfall: Minor changes in heating rate, reaction time, or even the source of the solvent can alter the kinetic vs. thermodynamic balance, leading to batch-to-batch variation in the N2/N1 isomer ratio.
Protocol B: Optimized Photochemical Synthesis (High Regioselectivity)
Recent advancements offer more controlled synthetic routes. Photochemical cyclization of o-nitrobenzyl alcohol derivatives with primary amines provides a highly efficient and regioselective path to N2-substituted indazolones, avoiding the pitfalls of direct condensation.[1] This method is more robust and less prone to isomeric contamination.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the o-nitrobenzyl alcohol precursor (1.0 eq) and methylamine (1.5 eq) in acetonitrile (6 mL for a 0.3 mmol scale).[1]
-
Photochemical Reaction: Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature for 3-5 hours. Monitor reaction completion by TLC.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N2-substituted indazolone.
Causality and Enhanced Reproducibility:
-
Why this works: The photochemical mechanism proceeds through a defined pathway that inherently favors the formation of the N2-substituted ring system.[1] This removes the competitive binding scenario seen in Protocol A.
-
Self-Validation: The high regioselectivity means the primary peak in analytical tests (HPLC, NMR) should correspond to the target N2-isomer, with minimal presence of the N1 counterpart. This provides a clear, reproducible outcome.
Quantitative Data Comparison
The choice of protocol directly impacts yield and purity, the cornerstones of reproducible research.
| Parameter | Protocol A: Conventional | Protocol B: Optimized Photochemical |
| Typical Yield | 40-60% | 70-90%[1] |
| N2:N1 Isomer Ratio | 1:1 to 3:1 (Variable)[3] | >95:5 (Highly Selective)[1] |
| Key Reproducibility Factor | Highly sensitive to solvent and temperature.[2] | Dependent on light source consistency. |
| Primary Reference | Based on principles in[3] | [1] |
Analytical Validation: The Arbiter of Truth
Asserting the identity and purity of the synthesized compound is non-negotiable for reproducibility. A multi-pronged analytical approach is essential.[4]
References
A Head-to-Head Comparison of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one and Its Analogs in Drug Discovery
Abstract
The 6,7-dihydro-2H-indazol-4(5H)-one core is a versatile and privileged scaffold in medicinal chemistry, serving as a foundational template for the development of potent and selective inhibitors against various biological targets. This guide provides a head-to-head comparison of analogs derived from the parent structure, 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. We will explore how structural modifications to this core influence biological activity, focusing on two distinct case studies: the development of inhibitors for human Dihydroorotate Dehydrogenase (DHODH) and Dual Leucine Zipper Kinase (DLK). Through detailed structure-activity relationship (SAR) analysis, comparative data tables, and explicit experimental protocols, this guide offers researchers and drug development professionals critical insights into optimizing this valuable scaffold for therapeutic applications.
Introduction: The Tetrahydro-Indazolone Scaffold
The indazole ring system is a prominent feature in numerous clinically approved drugs, valued for its ability to participate in key hydrogen bonding interactions with protein targets.[1][2] The partially saturated analog, 6,7-dihydro-2H-indazol-4(5H)-one, retains this key pharmacophoric feature while providing a three-dimensional structure that can be exploited for achieving selectivity and favorable physicochemical properties. The N-methylated parent compound, this compound, serves as a crucial synthetic intermediate and a baseline structure for exploring chemical diversity.[3]
This guide will dissect the performance of this scaffold by examining how substitutions on the indazole nitrogen (N2 position) and derivatization at the ketone (C4 position) or other positions create potent and selective modulators of critical disease-related enzymes.
Case Study 1: Targeting Human Dihydroorotate Dehydrogenase (DHODH)
Biological Rationale: Human DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells. This makes DHODH a validated target for the treatment of autoimmune diseases and cancer.
The tetrahydroindazole scaffold has been successfully optimized to yield potent DHODH inhibitors. The parent scaffold for this series is the N-phenyl analog, which offers a more direct vector for SAR exploration compared to the N-methyl parent.
Structure-Activity Relationship (SAR) Analysis
An extensive SAR study was conducted by optimizing a hit compound, HZ00, which features a 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one core.[4] The primary focus was on modifying the amide moiety attached via a linker to the 4-position and substituents on the N-phenyl ring.
Comparative Performance Data
The following table summarizes the DHODH inhibitory activity of key analogs. The data clearly demonstrates the superior potency of compounds with the (R)-configuration at the C4 position and the impact of substitutions on the appended aromatic ring (Ar²).
| Compound ID | Ar¹ (N-Substituent) | Ar² (Amide Substituent) | Configuration | hDHODH IC₅₀ (μM)[4] |
| HZ00 (racemic) | 2-Methylphenyl | 4-(Trifluoromethoxy)phenyl | Racemic | 0.110 |
| (R)-HZ05 | 2-Methylphenyl | 4-tert-Butylphenyl | R | 0.027 |
| (S)-HZ05 | 2-Methylphenyl | 4-tert-Butylphenyl | S | 0.530 |
| 43 | 2-Methylphenyl | Phenyl | R | 0.024 |
| 40 | 2-Fluoro-5-methylphenyl | 4-tert-Butylphenyl | R | 0.024 |
Key Insights:
-
Stereochemistry is Crucial: A consistent observation is the significantly higher potency of the (R)-enantiomer over the (S)-enantiomer, with (R)-HZ05 being nearly 20-fold more potent than (S)-HZ05.[4]
-
Amide Substituent Impact: Replacing the 4-tert-Butylphenyl group of (R)-HZ05 with an unsubstituted phenyl ring (Compound 43 ) resulted in slightly improved potency, suggesting that large hydrophobic groups at this position are not strictly necessary.[4]
-
N-Phenyl Ring Tolerance: Modifications to the N-phenyl ring, such as changing from 2-methylphenyl to 2-fluoro-5-methylphenyl (Compound 40 ), are well-tolerated and can be used to fine-tune pharmacokinetic properties without sacrificing potency.[4]
Case Study 2: Scaffolding for Dual Leucine Zipper Kinase (DLK) Inhibitors
Biological Rationale: Dual Leucine Zipper Kinase (DLK, or MAP3K12) is a critical regulator of the neuronal stress response. Inhibition of DLK has emerged as a promising therapeutic strategy for preventing neuronal degeneration in acute neuronal injury and chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Here, the this compound scaffold serves as a key building block. It is not the final inhibitor but a crucial intermediate that is further elaborated to create complex, potent DLK inhibitors.
Synthetic Strategy and Analog Development
The synthesis of potent DLK inhibitors involves using the ketone of a tetrahydro-indazolone intermediate to build more complex heterocyclic systems.[3] A key synthetic step involves the addition of a lithiated indole species to the ketone of 2-methyl-2,4,6,7-tetrahydro-indazol-5-one (a regioisomer of the title compound), followed by acid-catalyzed dehydration.[3] This creates an advanced intermediate that undergoes a regioselective Diels-Alder reaction to form the final multi-ring inhibitor.
Comparative Performance Data
The final elaborated compounds, which are structurally distant from the simple starting material, were screened for their ability to inhibit DLK. The data highlights the exceptional potency achieved through this synthetic strategy.
| Compound ID | Core Structure | DLK IC₅₀ (nM)[3] |
| 1 | Indazolo[5,4-a]pyrrolo[3,4-c]carbazole-4-one | 2.0 |
| 2 | 8-(Pyrimidin-2-yloxy) derivative of Cmpd 1 | 0.8 |
Key Insights:
-
Scaffold as a Foundation: This case study demonstrates the utility of the 2-methyl-tetrahydro-indazolone core not as a direct pharmacophore, but as a rigid and synthetically tractable foundation for building highly complex and potent molecules.
-
Potency through Elaboration: The high potency of the final compounds (in the low- to sub-nanomolar range) is achieved by extending the scaffold to occupy additional binding pockets within the DLK enzyme.[3] The addition of a pyrimidinyloxy group in Compound 2 further enhances this potency.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data presented, detailed experimental protocols are provided below.
Protocol: In Vitro Human DHODH Inhibition Assay
-
Scientific Rationale: This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human DHODH. The enzyme catalyzes the oxidation of dihydroorotate (DHO) to orotate, using coenzyme Q (CoQ) as an electron acceptor. The reduction of a CoQ analog, decylubiquinone, is monitored spectrophotometrically.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.
-
Enzyme Solution: Prepare a working solution of recombinant human DHODH in assay buffer. The final concentration should be determined empirically for linear reaction kinetics (e.g., 5-10 nM).
-
Substrate Solution: Prepare a solution of Dihydroorotate (DHO) in assay buffer (e.g., 500 µM).
-
Cofactor Solution: Prepare a solution of decylubiquinone in assay buffer (e.g., 100 µM).
-
Detection Reagent: Prepare a solution of 2,6-dichloroindophenol (DCIP) in assay buffer (e.g., 120 µM).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the DMSO serial dilutions into assay buffer to the desired starting concentration, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 2 µL of the serially diluted compound solutions to the appropriate wells. For control wells, add 2 µL of DMSO (100% inhibition control) or assay buffer (0% inhibition).
-
Add 20 µL of the DHODH enzyme solution to all wells except the negative control (background) wells.
-
Add 20 µL of the substrate/cofactor/detection mix (DHO, decylubiquinone, DCIP).
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 600 nm using a plate reader.
-
Subtract the background absorbance from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Conclusion
The this compound scaffold and its N-aryl analogs represent a highly valuable starting point for modern drug discovery campaigns. Our head-to-head comparison, drawn from distinct therapeutic programs, reveals its remarkable versatility. As demonstrated in the development of DHODH inhibitors, subtle modifications to stereochemistry and peripheral substituents on the core can lead to dramatic improvements in potency, offering a clear path for lead optimization.[4] Furthermore, as shown in the synthesis of DLK inhibitors, the scaffold serves as a robust and reliable foundation for constructing complex molecular architectures to achieve nanomolar potency against challenging targets like kinases.[3] Researchers and drug development professionals can leverage these insights to rationally design novel therapeutics based on this privileged chemical framework.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
For Research Use Only. Not for diagnostic or therapeutic procedures.
Hazard Identification and Risk Assessment: A Cautious Approach
In the absence of specific toxicological and environmental data for 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, a conservative approach to hazard identification is essential. Analysis of safety data for similar indazole derivatives suggests that this compound may possess the following hazards[1][2]:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
It is crucial to treat this compound as a hazardous chemical waste and to prevent its release into the environment[3]. All contaminated materials, including personal protective equipment (PPE), and labware, should also be disposed of as hazardous waste[3].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to minimize exposure during handling and disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation. Gloves should be inspected before use and disposed of as hazardous waste after handling the compound. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect against accidental splashes and airborne particles that could cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the compound as a powder or if there is a risk of aerosolization to prevent respiratory tract irritation. |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and ensure personnel safety.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, gently cover the material with an absorbent material to prevent the generation of dust. For liquid spills, use a chemical absorbent pad or other suitable inert absorbent material.
-
Cleanup: Carefully sweep or wipe up the absorbed material. Avoid generating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Waste Disposal: The sealed container with the collected spill waste must be disposed of following the hazardous waste protocol detailed below.
The Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular trash[4].
Workflow for Proper Disposal:
Caption: Waste Disposal Workflow for this compound.
Detailed Procedural Steps:
-
Waste Segregation:
-
Treat all forms of this compound (unused, residual, and contaminated materials) as hazardous chemical waste[3].
-
Segregate this waste stream from other laboratory waste to prevent accidental mixing with incompatible substances.
-
-
Containerization:
-
Primary Container: Collect waste in a designated, chemically compatible, and leak-proof container. The container must be kept securely closed except when actively adding waste[3].
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential spills or leaks[3].
-
-
Labeling:
-
Clearly label the primary waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the date when waste was first added to the container (the accumulation start date)[3].
-
-
Storage:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, secure, and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution, submit a request for pickup to your EHS department.
-
Regulatory Framework: Adherence to Standards
The handling and disposal of laboratory chemicals are governed by strict regulations to protect both human health and the environment. Key regulatory bodies and standards include:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for the management of hazardous waste from "cradle to grave."
By adhering to the procedures outlined in this guide and consulting with your EHS department, you contribute to a safe and compliant laboratory environment.
References
Personal protective equipment for handling 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
A Researcher's Guide to Safely Handling 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Triage
Given the limited information on the specific toxicity of this compound, a conservative approach is necessary. Based on the safety data sheets (SDS) of analogous indazole compounds, the primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2]
It is crucial to treat this compound as potentially hazardous and to minimize all routes of exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is required when there is a risk of splashing or aerosolization.[3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Prevents skin contact and potential irritation. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. |
| Body | A lab coat, buttoned completely.[3] Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3] | Minimizes inhalation of dust or aerosols, which may cause respiratory irritation. |
| Feet | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Operations Workflow
A systematic workflow is critical to ensure safety throughout the handling process.
Caption: A typical laboratory workflow for handling chemical compounds.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Gather and inspect all necessary PPE.
-
Confirm the location and functionality of emergency equipment such as safety showers and eyewash stations.
-
-
Handling:
-
Don PPE in the following order: lab coat, gloves, and eye/face protection.
-
When weighing or transferring the solid compound, do so within a chemical fume hood to minimize dust inhalation.
-
Handle the compound with care to avoid creating dust.
-
If making solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Cleanup:
-
Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Dispose of all contaminated materials in a designated hazardous waste container.[1]
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
Caption: Emergency response flowchart for chemical exposure.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled.
Disposal:
-
Dispose of unused compounds and contaminated materials as hazardous waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Do not dispose of down the drain or in regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
